3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Description
The exact mass of the compound 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWFSABLPAHCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282849 | |
| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-77-2 | |
| Record name | 5471-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 5471-77-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a comprehensive technical overview of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a versatile chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, and handling protocols, offering field-proven insights to support its application in advanced chemical synthesis and drug discovery programs.
Core Compound Identity and Significance
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as dimethylmalonic acid monoethyl ester, is a derivative of malonic acid distinguished by a gem-dimethyl substitution at the α-carbon and the presence of both a carboxylic acid and an ethyl ester functional group.[1] This unique structure makes it a valuable building block in organic synthesis, allowing for the introduction of a sterically hindered, gem-dimethylated propanoic acid moiety into more complex molecular architectures.
Its bifunctional nature—a reactive carboxylic acid and a more stable ester—permits selective chemical transformations. The carboxylic acid can be readily modified through reactions like amidation or conversion to an acid chloride, while the ester group can be retained or hydrolyzed under different conditions. This differential reactivity is a cornerstone of its utility in multi-step synthetic pathways.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical properties is critical for experimental design, particularly for reaction setup and purification. The key properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 5471-77-2 | PubChem[1], ChemicalBook[2] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[1], Echemi[3] |
| Molecular Weight | 160.17 g/mol | PubChem[1], Echemi[3] |
| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook[2] |
| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[4] |
| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg; 101-102 °C at 0.5 Torr | ChemSrc[4], ChemicalBook[2] |
| Flash Point | 97.7 ± 16.1 °C | ChemSrc[4] |
| pKa | 3.00 ± 0.36 (Predicted) | ChemicalBook[2] |
| LogP | 1.04 | ChemSrc[4] |
| Refractive Index | 1.444 | ChemSrc[4] |
| SMILES | CCOC(=O)C(C)(C)C(=O)O | PubChem[1] |
| InChIKey | WDWFSABLPAHCPF-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for preparing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is through the selective mono-hydrolysis of its parent diester, diethyl 2,2-dimethylmalonate.[2] This process leverages the stoichiometric control of a strong base to cleave one of the two ester groups.
Causality in Experimental Design
The choice of potassium hydroxide (KOH) as the base is strategic; it is highly soluble in the ethanolic solvent, ensuring a homogeneous reaction mixture, and is a strong nucleophile for saponification. Ethanol is an ideal solvent because it readily dissolves both the starting diester and the KOH, and its presence minimizes the risk of transesterification that could occur with other alcohol solvents. The subsequent acidification step is critical: it protonates the intermediate potassium carboxylate salt, rendering the final product neutral and thus extractable into an organic solvent like ethyl acetate.[2]
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1.0 eq) in absolute ethanol (approx. 4 mL per gram of diester).
-
Base Addition: To this solution, add a solution of potassium hydroxide (0.98-1.0 eq) dissolved in a minimal amount of water or ethanol. The near-stoichiometric amount of base is key to favoring mono-hydrolysis over di-hydrolysis.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the ethanol solvent under reduced pressure using a rotary evaporator.[2]
-
Aqueous Workup (Phase 1): Dissolve the resulting residue in deionized water. Perform an extraction with diethyl ether to remove any unreacted starting material or other non-polar impurities. The desired product, as its potassium salt, will remain in the aqueous phase.[2]
-
Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of approximately 4 using 6N hydrochloric acid (HCl).[2] This step neutralizes the carboxylate salt, precipitating the carboxylic acid or preparing it for extraction.
-
Extraction (Phase 2): Extract the acidified aqueous layer multiple times with ethyl acetate.[2]
-
Purification and Isolation: Combine the organic extracts and wash sequentially with water and saturated brine to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, typically as an orange or colorless liquid/solid.[2] The reported yield for this procedure is approximately 80%.[2]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for its use as a versatile scaffold in medicinal chemistry and materials science.
-
Carboxylic Acid Moiety: The primary site of reactivity. It can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which serves as a highly reactive intermediate for forming amides, esters, and other acyl derivatives. It is also amenable to standard coupling reactions (e.g., using EDC/HOBt) to form peptide-like bonds.
-
Ethyl Ester Moiety: Generally more stable than the carboxylic acid, especially to mild bases. It can be hydrolyzed to the corresponding dicarboxylic acid under more forceful basic or acidic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
Potential Applications in Drug Development
While specific, high-profile drug synthesis examples are not prevalent in public literature, its structure is analogous to building blocks used to create complex molecules. Malonic acid derivatives are fundamental in synthesizing barbiturates and other heterocyclic systems. The gem-dimethyl group provides steric hindrance, which can be exploited to influence the conformation of a larger molecule, potentially improving metabolic stability or modulating binding affinity to a biological target.
General Reactivity Pathways
Caption: Key reaction pathways for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. Based on the Globally Harmonized System (GHS) classifications, this compound presents moderate hazards.[1][3]
GHS Hazard Identification
-
Signal Word: Warning[2]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is often room temperature, sealed from moisture.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Conclusion
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) is a valuable and versatile chemical intermediate. Its well-defined synthesis via selective hydrolysis of diethyl 2,2-dimethylmalonate is both efficient and scalable. The compound's primary value lies in its bifunctional nature, offering a carboxylic acid for diverse coupling and derivatization reactions, alongside a more robust ethyl ester. For research teams in medicinal chemistry and materials science, this reagent serves as an excellent building block for introducing a gem-dimethyl scaffold, a structural motif often associated with enhanced metabolic stability and conformational rigidity in bioactive molecules. Proper adherence to documented safety and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- Cynor Laboratories.3-ethoxy-2,2-dimethyl-3- oxopropanoic acid.
- Chemsrc.CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- Benchchem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.
- PubChem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754.
- ChemicalBook.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.
- Echemi.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- ChemScene.1071-46-1 | 3-Ethoxy-3-oxopropanoic acid.
- Sigma-Aldrich.SAFETY DATA SHEET.
- MedChemExpress.3-Ethoxy-3-oxopropanoic acid-SDS.
- Fluorochem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
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A Spectroscopic Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid: In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (EMDPA), a molecule of interest in organic synthesis and drug discovery. A comprehensive understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction matrices. This document synthesizes available experimental data with predictive analysis based on structurally similar compounds to offer a robust spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Physicochemical Properties
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, with the chemical formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , is a mono-ester derivative of 2,2-dimethylmalonic acid.[1][2] Its structure features a quaternary carbon atom substituted with two methyl groups, a carboxylic acid group, and an ethyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and is clearly delineated by the spectroscopic techniques discussed herein.
Molecular Structure of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Caption: Proposed fragmentation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the ion of interest.
-
-
Data Analysis: Identify the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Conclusion
This technical guide provides a comprehensive spectroscopic overview of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, which is essential for its reliable identification and use in research and development. While direct experimental NMR and IR data are not widely published, the predictive data presented, based on sound chemical principles and analysis of close structural analogs, offers a robust framework for spectral interpretation. The experimental mass spectrometry data further solidifies the molecular identity of this compound. It is our hope that this guide will serve as a valuable resource for scientists working with this and related molecules.
References
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ResearchGate. Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes. [Link]
- Google Patents.
-
PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
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The Royal Society of Chemistry. Organic & Biomolecular Chemistry, 2013, 11, 5. [Link]
-
ChemSrc. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
- Google Patents. Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
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NMR Spectra of New Compounds. [Link]
-
European Patent Office. Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent. [Link]
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Organic Syntheses. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
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MDPI. Featured Reviews in Organic Chemistry. [Link]
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PubChem. 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
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PubChemLite. 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
-
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-
Tetrahedron. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
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purity standards and commercial grades of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Technical Whitepaper: Quality Criticality of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
Subtitle: Defining Purity Standards, Impurity Genealogy, and Analytical Protocols for Gem-Dimethyl Building Blocks in Drug Discovery.
Executive Summary: The Gem-Dimethyl Imperative
In modern medicinal chemistry, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (commonly Monoethyl dimethylmalonate or Ethyl hydrogen dimethylmalonate ) is more than a simple reagent; it is a strategic tool for conformational control.
The introduction of the gem-dimethyl group (two methyl substituents on a single carbon) exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect). By restricting bond rotation, this moiety pre-organizes molecules into bioactive conformations, significantly enhancing binding affinity and metabolic stability.[1] However, the chemical synthesis of this moiety introduces a specific profile of impurities—di-acids and di-esters—that can catastrophically interfere with downstream amidation or cyclization reactions.
This guide standardizes the commercial grades, impurity profiles, and analytical validation required to ensure this building block functions as intended.
Molecular Identity & Architecture
-
IUPAC Name: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid[2]
-
Common Names: Monoethyl dimethylmalonate, Ethyl hydrogen dimethylmalonate
-
CAS Number: 5471-77-2 (Free acid form)
-
Molecular Formula:
Structural Criticality: The molecule possesses two distinct functionalities:[4][5][6]
-
The Carboxylic Acid (
): The active site for coupling (e.g., amide bond formation).[1] -
The Ethyl Ester (
): The protected site, intended to remain inert until a subsequent deprotection step.[1] -
The Gem-Dimethyl Core: The steric bulk that enforces conformational rigidity.[1]
Commercial Grade Landscape
Commercially, this compound is available in three distinct grades.[1] Selecting the wrong grade for a specific development phase is a common source of project failure.[1]
| Grade | Purity Specification | Typical Impurity Profile | Primary Application |
| Technical Grade | 90% – 95% | High: Diethyl ester (>5%), Diacid (>2%), Residual solvents (Ethanol/Toluene). | Early-stage hit exploration; non-critical scale-up where chromatography follows immediately.[1] |
| Synthesis Grade | 97% – 98% | Moderate: Diethyl ester (<1%), Diacid (<1%), Water (<0.5%). | Standard Lab Use. Lead optimization and robust SAR generation. |
| GMP / Pharma Grade | ≥ 99.0% | Strict: Diethyl ester (<0.1%), Diacid (<0.1%), Heavy Metals (<10ppm), Bioburden control. | API Manufacturing; Late-stage GLP toxicology batches.[1] |
Critical Insight: The difference between 95% and 99% is often not about yield, but about side-reaction complexity .[1] A 2% contamination of the di-acid impurity can lead to dimerization (polymerization) during amide coupling, creating high-molecular-weight byproducts that are difficult to purge.
Impurity Genealogy & Origins
Understanding how the molecule is made reveals what contaminants to expect.[1] The standard synthesis involves the controlled partial hydrolysis of Diethyl dimethylmalonate.[1]
Visualizing the Impurity Pathway
The following diagram maps the genesis of the "Critical Three" impurities: the Starting Material (Diester), the Over-Hydrolysis Product (Diacid), and the Thermal Degradant (Decarboxylated product).
Figure 1: Reaction pathway showing the origin of critical impurities.[7] The Diacid is the most dangerous for downstream chemistry as it causes cross-linking.
The "Critical Three" Impurities
-
Diethyl Dimethylmalonate (Starting Material):
-
2,2-Dimethylmalonic Acid (Over-Hydrolysis):
-
Ethyl Isobutyrate (Decarboxylation):
Analytical Methodologies: The Self-Validating Protocol
Relying solely on GC-MS for this molecule is risky.[1] The high temperatures of a GC injector port (250°C) can induce in-situ decarboxylation of the parent acid, leading to false positives for Ethyl isobutyrate. HPLC is the gold standard for purity assessment.[1]
Recommended HPLC Protocol (Reverse Phase)
This method uses an acidic mobile phase to keep the carboxylic acid protonated, ensuring sharp peak shape and retention on a C18 column.[1]
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Wavelength: 210 nm (Carbonyl absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 5 | 95 | Gradient Ramp |
| 20.0 | 5 | 95 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
Analytical Decision Matrix
Use the following logic flow to determine the correct analytical technique for your specific impurity concern.
Figure 2: Analytical decision tree highlighting the risk of thermal degradation in direct GC injection.
Impact on Drug Development
The selection of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is rarely accidental.[1] It is almost exclusively used to introduce the gem-dimethyl motif.[1]
-
Case Study: The "Proton Sponge" Effect: In synthesis, the gem-dimethyl group creates steric bulk that can protect the carbonyl from nucleophilic attack, but it also forces the two carbonyls closer together (Thorpe-Ingold). If the Diacid impurity is present during a cyclization step (e.g., forming a pyrimidine ring), the diacid can act as a cross-linker, reacting with two equivalents of the urea/amidine, effectively killing the reaction stoichiometry and yield.
-
Storage Stability: This mono-ester is prone to hydrolysis if stored in humid conditions (reverting to the diacid) or decarboxylation if stored in heat.[1]
-
Recommendation: Store at 2–8°C under Argon/Nitrogen. Re-test purity if stored >6 months.
-
References
-
Talele, T. T. (2017).[1][13] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][13] [14]
-
Ringer, A. L., & Magers, D. H. (2007).[1] "The gem-Dimethyl Effect Revisited." The Journal of Organic Chemistry, 72(7), 2533–2537.
-
PubChem. (2025).[1] "Compound Summary: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2)."[1][2][3][15][16][17] National Center for Biotechnology Information.[1]
-
OECD SIDS. (2004).[1] "Malonic Acid Diesters: SIDS Initial Assessment Report." UNEP Publications.[1][8]
-
Merck Millipore. (2025).[1] "Dimethyl Malonate and Derivatives: Commercial Specifications and Safety Data." Sigma-Aldrich.[1][18]
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Technical Guide: Strategic Handling and Storage of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
Executive Summary
This technical guide defines the standard operating procedures (SOPs) for the handling, storage, and experimental integration of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2), also known as Monoethyl dimethylmalonate .
While valuable as a gem-dimethyl building block in drug discovery (e.g., for introducing steric bulk to metabolic soft spots), this compound presents a unique stability paradox. It is chemically robust enough for esterification and amidation but thermodynamically poised for spontaneous decarboxylation under thermal stress. This guide prioritizes the mitigation of thermal degradation and hydrolytic cleavage through rigorous environmental control.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical state is critical for handling. While often supplied as a viscous oil or low-melting solid, its purity directly correlates with its physical form.
| Parameter | Technical Specification |
| IUPAC Name | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid |
| Common Synonyms | Monoethyl dimethylmalonate; 2,2-Dimethylmalonic acid monoethyl ester |
| CAS Number | 5471-77-2 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Physical State | Viscous liquid or off-white low-melting solid (mp: ~25-30°C) |
| Acidity (pKa) | ~3.0 (Predicted) - Behave as a moderate organic acid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (hydrolyzes) |
Risk Assessment & Toxicology
The Decarboxylation Threat (Thermal Instability)
The primary non-biological risk is the thermodynamic instability of the malonic acid monoester motif.
-
Mechanism: Upon heating, the free carboxylic acid can protonate the ester carbonyl oxygen (intramolecularly or intermolecularly), facilitating a cyclic transition state that ejects CO₂.
-
Impact: This converts the valuable intermediate into Ethyl isobutyrate , rendering the batch useless for downstream dicarbonyl chemistry.
-
Trigger: Temperatures >50°C (prolonged) or >100°C (rapid).
Biological Hazards (GHS Classification)
-
H335: May cause respiratory irritation.[2]
Strategic Storage Protocols
To maintain assay purity >98%, adherence to a "Cold-Chain, Dry-Phase" protocol is mandatory.
Environmental Control
-
Temperature: 2°C to 8°C (Refrigerated).
-
Rationale: Low temperature kinetically inhibits the cyclic transition state required for decarboxylation.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
Container Specifications
-
Primary: Amber borosilicate glass with Teflon-lined screw caps.
-
Secondary: Sealed desiccator or polyethylene bag with silica gel packets.
-
Prohibited: Metal containers (potential for Lewis-acid catalyzed degradation).
Operational Handling & Synthesis Integration
Workflow Visualization
The following diagram outlines the critical decision points during the lifecycle of the reagent in the lab.
Figure 1: Lifecycle management of Monoethyl dimethylmalonate. Note the critical equilibration step at Node 4 to prevent condensation.
Self-Validating QC Protocol
Before committing this reagent to a high-value synthesis (e.g., API intermediate step), perform this 10-minute check:
-
Sampling: Dissolve 5mg in CDCl₃.
-
H-NMR Markers:
-
Pass: Distinct quartet (~4.2 ppm) for the ethyl ester and a broad singlet (>10 ppm) for the carboxylic acid.
-
Fail (Hydrolysis): Loss of ethyl quartet; appearance of ethanol traces.
-
Fail (Decarboxylation): Loss of acid peak; shift of methyl signals (formation of ethyl isobutyrate).
-
Reaction Setup Best Practices
-
Base Addition: When using bases (e.g., DCC/DMAP for coupling or bases for alkylation), add the base slowly at 0°C . Exothermic deprotonation can generate local hot spots sufficient to trigger decarboxylation.
-
Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid protic solvents (MeOH/EtOH) unless transesterification is desired.
Degradation Pathways & Troubleshooting
Understanding how the molecule fails allows for rapid troubleshooting.
Figure 2: Primary degradation pathways. Avoidance of moisture prevents the upper path; avoidance of heat prevents the lower path.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min. The compound is acidic; neutralize mild burns if necessary. |
| Eye Contact | Rinse cautiously with water for 15 min.[3] Remove contact lenses.[3] Seek medical attention (H319). |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Neutralize with weak base (Sodium Bicarbonate) before disposal. |
| Fire | Use CO₂, dry chemical, or foam. Do not use water jet (may spread the ester). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 231754, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Malonic Acid Derivatives.[6] (General guidance on malonate ester stability). Retrieved from [Link]
-
Master Organic Chemistry. The Malonic Ester Synthesis and Decarboxylation Mechanisms. (Mechanistic grounding for Section 3.1). Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a compound of interest in various synthetic applications.
Core Chemical Identity
This compound is a monoester derivative of dimethylmalonic acid, featuring both a carboxylic acid and an ethyl ester functional group. This dual reactivity is central to its utility in organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below, offering a snapshot of the compound's characteristics. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value |
| Density | 1.1 ± 0.1 g/cm³[1][3] |
| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg[1][3] |
| Flash Point | 97.7 ± 16.1 °C[1] |
| Physical State | Solid[5] |
| Refractive Index | 1.444[1] |
Synthesis Protocol: Hydrolysis of Diethyl Dimethylmalonate
The preparation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is commonly achieved through the selective hydrolysis of one of the ester groups of diethyl dimethylmalonate. This process leverages the differential reactivity of the ester groups in a controlled manner.
Experimental Workflow:
Sources
- 1. CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Chemsrc [chemsrc.com]
- 2. indiamart.com [indiamart.com]
- 3. echemi.com [echemi.com]
- 4. 3-ethoxy Dimethyl-3-oxopropanoic Acid Manufacturer, Supplier from Pune [fluorochem.co.in]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]
Methodological & Application
Application of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the utility of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid as a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in the design and synthesis of novel therapeutic agents. This document will delve into the synthetic accessibility of this reagent, its application in the construction of complex molecules, and provide detailed, field-proven protocols.
Introduction: The Significance of Substituted Propanoic Acids in Drug Design
Substituted propanoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a carboxylic acid moiety provides a key interaction point for biological targets, while the substituents on the propanoic acid backbone allow for the fine-tuning of physicochemical properties and target engagement. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as mono-ethyl dimethylmalonate, offers a unique combination of a reactive carboxylic acid, a sterically hindered gem-dimethyl group, and an ethyl ester, making it a valuable synthon for creating compounds with specific three-dimensional architectures.
The gem-dimethyl substitution can confer several advantageous properties to a drug candidate, including increased metabolic stability by blocking potential sites of oxidation, and conformational restriction, which can lead to higher target selectivity and potency.
Core Application: A Key Building Block for Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
A significant application of scaffolds similar to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators. PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.
While a direct synthesis of a marketed drug using 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is not prominently documented, the synthesis of potent PPARδ modulators, as detailed in patent literature (e.g., WO2007073155A1), utilizes a closely related intermediate, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)-propionate. This highlights the importance of the 2-ethoxypropanoic acid moiety in achieving high affinity and activity at PPAR receptors. The gem-dimethyl group in our target molecule can be envisioned as a modification to enhance the pharmacological profile of such PPAR modulators.
Below is a representative synthetic workflow illustrating how 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid could be incorporated into the synthesis of a hypothetical PPAR modulator.
Figure 1: Conceptual workflow for the synthesis of a PPAR modulator.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the title compound and its potential application.
Protocol 1: Synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid via Selective Monohydrolysis
The selective saponification of one ester group in a sterically hindered diester like diethyl 2,2-dimethylmalonate requires carefully controlled conditions to prevent the formation of the diacid. This protocol is adapted from established methods for the monohydrolysis of symmetric diesters.[1]
Materials:
-
Diethyl 2,2-dimethylmalonate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1 equivalent) in absolute ethanol (e.g., 100 mL for 0.1 mol of diester).
-
Saponification: While stirring vigorously at room temperature, add a solution of potassium hydroxide (1.05 equivalents) in water (e.g., 20 mL) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: a. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous solution, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. c. Shake the funnel and separate the layers. The aqueous layer contains the potassium salt of the desired product. d. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. f. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation and Purification: a. Combine the organic extracts and dry over anhydrous magnesium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. c. The product can be further purified by vacuum distillation or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Stoichiometry of KOH: A slight excess of KOH is used to ensure complete conversion of one ester group, but a large excess is avoided to minimize the formation of the diacid.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the reaction.
-
Temperature: Room temperature is chosen to balance the reaction rate with selectivity. Higher temperatures can lead to the hydrolysis of both ester groups.
-
Aqueous Work-up: The acidic work-up protonates the carboxylate salt, allowing for its extraction into an organic solvent. Washing with diethyl ether before acidification removes the non-polar starting material.
Protocol 2: Amide Coupling of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid with an Amine
This protocol describes a general procedure for the coupling of the synthesized mono-acid with an amine, a common step in the elaboration of drug candidates.
Materials:
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
-
A primary or secondary amine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (1 equivalent) in anhydrous DMF (e.g., 10 mL for 1 mmol of acid) in a round-bottom flask, add the amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Coupling: Add PyBOP (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), followed by brine (20 mL). b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Coupling Reagent: PyBOP is a common and efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable).
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for a wide range of coupling reactions.
Data Presentation
The following table summarizes the key physicochemical properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
| Property | Value | Source |
| CAS Number | 5471-77-2 | [2] |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| LogP | 1.04 | [3] |
Visualization of Key Processes
The following diagrams illustrate the key chemical transformations described in the protocols.
Figure 2: Reaction scheme for the synthesis of the title compound.
Figure 3: General scheme for the amide coupling reaction.
Conclusion
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis via selective monohydrolysis of the corresponding diester is achievable with careful control of reaction conditions. The presence of the gem-dimethyl group offers potential advantages in terms of metabolic stability and conformational constraint, making it an attractive scaffold for the design of novel therapeutic agents, particularly in the area of metabolic diseases. The protocols provided herein offer a solid foundation for the synthesis and further elaboration of this promising intermediate.
References
-
Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006;21(6):693-696.
-
Aikins JA, et al. Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides. J Org Chem. 2005;70(12):4695-705.
-
Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. ResearchGate.
-
Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754. PubChem.
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI.
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC.
-
CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Chemsrc.
-
SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA by Hanjoung Cho, M.S. A Dissertation In CHEMISTRY.
-
Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Taylor & Francis Online.
-
Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids. PubMed Central.
-
CN1237572A - Preparation method of diethyl malonate. Google Patents.
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates.
-
What is the preparation of diethyl malonate?. Quora.
-
WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity. Google Patents.
-
Synthesis of Diethyl malonate (Malonic ester). YouTube.
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed.
-
Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar.
-
CN1237571A - Preparation method of diethyl malonate. Google Patents.
-
Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway. bioRxiv.
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). ResearchGate.
-
Design and synthesis of a type of benzopyran derivatives with insulin-sensitizing activity.
Sources
Application Notes and Protocols: The Strategic Use of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Building Block in Medicinal Chemistry
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a monoester of dimethylmalonic acid, is a highly valuable and versatile reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structural features, combining a carboxylic acid and an ester group on a sterically hindered dimethylated carbon center, offer chemists a powerful tool for constructing key pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, complete with detailed protocols and the scientific rationale behind its use.
The primary utility of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid lies in its role as a precursor to β-ketoesters and in the construction of heterocyclic scaffolds, which are prevalent in a vast array of therapeutic agents.[2] The presence of the gem-dimethyl group provides steric hindrance that can influence the regioselectivity of reactions and impart specific conformational properties to the target molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Colorless to off-white solid-liquid mixture | N/A |
| Boiling Point | 101-102 °C at 0.5 Torr | N/A |
| Density | ~1.126 g/cm³ | N/A |
| pKa | ~3.00 | N/A |
Core Application: Synthesis of Pyrazole-Based Pharmaceutical Intermediates
A significant application of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is in the synthesis of substituted pyrazoles. The pyrazole moiety is a common feature in many marketed drugs due to its diverse biological activities.[4] The reaction of a 1,3-dicarbonyl compound, such as our target reagent, with hydrazine or its derivatives is a classical and efficient method for constructing the pyrazole ring.[5]
Reaction Mechanism: Knorr Pyrazole Synthesis
The synthesis of a pyrazole ring from a β-dicarbonyl compound and a hydrazine proceeds via the Knorr pyrazole synthesis. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps to form the stable aromatic pyrazole ring.
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis of Ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a pyrazole intermediate, a key structural motif in various pharmaceutical compounds. The reaction utilizes 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid and hydrazine hydrate.
Materials and Equipment
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Reagent grade, ≥98%)
-
Hydrazine hydrate (Reagent grade, 80% solution in water)
-
Ethanol (Anhydrous)
-
Hydrochloric acid (Concentrated)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate (Reagent grade)
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 16.0 g (0.1 mol) of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid in 100 mL of anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add 6.25 mL (0.1 mol) of hydrazine hydrate (80% solution). The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add 100 mL of ethyl acetate and 50 mL of water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white solid.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Amide Coupling to Form a Pyrazole Carboxamide Intermediate
This protocol describes the conversion of the pyrazole carboxylic acid intermediate, synthesized in Protocol 1, to a carboxamide. Amide bond formation is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).
Materials and Equipment
-
Ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate (from Protocol 1)
-
Amine of choice (e.g., piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.7 g (0.01 mol) of ethyl 5,5-dimethyl-4,5-dihydro-1H-pyrazole-3-carboxylate in 50 mL of anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 1.02 mL (0.01 mol) of piperidine, 1.92 g (0.01 mol) of EDC, and 1.35 g (0.01 mol) of HOBt.
-
Base Addition: Slowly add 3.48 mL (0.02 mol) of DIPEA to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with 50 mL of dichloromethane.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography on silica gel to afford the desired pyrazole carboxamide.
Caption: Workflow for the amide coupling reaction.
Safety and Handling
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hydrazine hydrate is toxic and a suspected carcinogen. Extreme caution should be exercised when handling this reagent. All procedures involving hydrazine hydrate must be performed in a fume hood with appropriate PPE.
Conclusion
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily form heterocyclic structures, such as pyrazoles, makes it a key reagent in medicinal chemistry. The protocols provided in this application note offer a practical guide for the synthesis of pyrazole-based intermediates, highlighting the utility of this reagent in drug discovery and development. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can effectively leverage the synthetic potential of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid.
References
-
PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]
- Google Patents.
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]
-
ResearchGate. Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. [Link]
-
OECD Existing Chemicals Database. MALONIC ACID DIESTERS. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]
-
Frandcom Industrial Limited. China Dimethylmalonic Acid Manufacturers, Suppliers, Factory. [Link]
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]
-
ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
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- 5. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Reactivity of a Gem-Disubstituted Malonic Acid Monoester
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as monoethyl 2,2-dimethylmalonate, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of gem-disubstituted esters. Its chemical structure, featuring a carboxylic acid, an ethyl ester, and two methyl groups on the alpha-carbon, dictates its specific reactivity. These detailed application notes will provide an in-depth understanding of the mechanism of action of this compound in its key reactions, along with robust protocols for its practical application. We will explore both its primary utility in decarboxylation reactions and its notable inertness in reactions that typically involve enolizable protons, such as the Knoevenagel condensation.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Density | 1.1 g/cm³ | [1] |
| Boiling Point | 250.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 5471-77-2 | [2] |
Safety and Handling: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Primary Application: Decarboxylation for the Synthesis of Ethyl Isobutyrate
The most significant and widely applicable reaction of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is its thermal decarboxylation to produce ethyl isobutyrate. This transformation is a clean and efficient method for the synthesis of this important ester, which finds use as a flavoring and fragrance agent, as well as a synthetic intermediate.
Mechanism of Action: A Concerted Pericyclic Reaction
The decarboxylation of malonic acid derivatives is a classic example of a pericyclic reaction that proceeds through a six-membered cyclic transition state.[3] The presence of the carbonyl group at the beta-position relative to the carboxylic acid is key to facilitating this process.
The mechanism involves the following steps:
-
Formation of the Cyclic Transition State: The carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the carbon-carbon bond between the carboxyl group and the alpha-carbon breaks. Simultaneously, the pi electrons of the ester carbonyl shift to form a new carbon-carbon double bond, and the electrons from the O-H bond of the carboxylic acid form a new carbonyl group. This concerted process involves a six-membered ring, which is energetically favorable.
-
Formation of Carbon Dioxide and an Enol Intermediate: The transition state collapses to release a molecule of carbon dioxide (CO₂) and form an enol intermediate.
-
Keto-Enol Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, which in this case is the final product, ethyl isobutyrate.
The gem-dimethyl groups on the alpha-carbon are retained throughout the reaction and are a key feature of the final product.
Diagram of the Decarboxylation Mechanism
Caption: Decarboxylation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Experimental Protocol: Synthesis of Ethyl Isobutyrate
This protocol outlines the thermal decarboxylation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Materials:
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
-
High-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A)
-
Round-bottom flask
-
Distillation apparatus (short path is ideal)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a short-path distillation apparatus, add 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Note: While the reaction can sometimes be performed neat, the use of a high-boiling inert solvent can aid in heat transfer and temperature control.
-
Heating and Decarboxylation: Slowly heat the reaction mixture with stirring. The evolution of carbon dioxide gas will be observed as the temperature increases. The decarboxylation typically occurs at temperatures above 150 °C.
-
Distillation of Product: As the reaction proceeds, the lower-boiling product, ethyl isobutyrate (b.p. 112-113 °C), will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Reaction Monitoring: The reaction is complete when the evolution of CO₂ ceases and no more product distills over at the reaction temperature.
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material or acidic byproducts.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is ethyl isobutyrate. If necessary, further purification can be achieved by fractional distillation.
-
Expected Yield: The yield for this reaction is typically high, often exceeding 80-90%.
Mechanistic Insight: Why the Knoevenagel Condensation is Not a Viable Reaction Pathway
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or a ketone in the presence of a basic catalyst.[4] A critical requirement for the active methylene compound is the presence of at least one acidic proton on the carbon atom situated between two electron-withdrawing groups.
In the case of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, the alpha-carbon is substituted with two methyl groups. This gem-dimethyl substitution means there are no enolizable protons on the alpha-carbon.
The Mechanistic Barrier:
The first step of the Knoevenagel condensation mechanism is the deprotonation of the active methylene compound by a base to form a stabilized carbanion (enolate). This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
Since 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid lacks an alpha-proton, the initial and essential deprotonation step cannot occur under standard Knoevenagel conditions. Consequently, this compound is not a suitable substrate for this reaction.
Diagram of a Standard Knoevenagel Condensation Workflow
Sources
Application Note: Waste Disposal Guidelines for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6]
In drug discovery, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) serves as a critical building block, particularly in the synthesis of heterocycles and pharmaceutical intermediates requiring a gem-dimethyl motif. Its dual functionality—containing both a carboxylic acid and an ethyl ester—presents unique disposal challenges.
Standard "pour-down-the-drain" protocols are insufficient and negligent for this compound due to its acidity (pKa ~3.0) and potential for ester hydrolysis, which can alter waste stream composition over time. This guide provides a self-validating, logic-driven framework for disposal that prioritizes operator safety, regulatory compliance (RCRA/EPA/REACH), and environmental stewardship.
Chemical Identity & Properties
| Property | Value | Relevance to Disposal |
| CAS Number | 5471-77-2 | Unique identifier for waste manifesting.[1] |
| Synonyms | Monoethyl 2,2-dimethylmalonate; HOOC-C(Me)₂-COOEt | Identifies dual acid/ester functionality. |
| Molecular Formula | C₇H₁₂O₄ | High carbon content; suitable for incineration. |
| pKa (Predicted) | ~3.0 ± 0.36 | Corrosive: Requires pH adjustment or acid-resistant containers. |
| Flash Point | ~97.7°C | Combustible: Class IIIB liquid. Avoid oxidizers.[2][3] |
| Solubility | Partially soluble in water; Soluble in organics | Determines primary waste stream (Aqueous vs. Organic). |
Hazard Assessment & Safety Profiling
Before initiating any disposal workflow, the researcher must validate the hazards. This compound is not just an irritant; its acidic nature implies reactivity with bases and potential polymerization or hydrolysis under stress.
GHS Hazard Classification[6][9]
Critical Incompatibilities
-
Strong Bases (NaOH, KOH): Rapid exothermic neutralization.
-
Oxidizing Agents: Risk of fire/explosion (due to organic backbone).
-
Reducing Agents: Potential reaction with the ester moiety.
Waste Stream Decision Logic
The following decision tree illustrates the autonomous logic required to select the correct disposal path. Do not rely on rote memorization; evaluate the state of the waste.
Figure 1: Decision matrix for categorizing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid waste streams.
Detailed Disposal Protocols
Protocol A: Handling Pure Substance & Solid Residues
Applicability: Expired reagents, spill cleanup materials, or solid reaction byproducts.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential acid corrosion.
-
Labeling: Mark as "Hazardous Waste - Solid, Acidic, Organic."
-
Disposal Path: Do not dissolve solely for the purpose of liquid disposal. Seal and tag for high-temperature incineration.
Protocol B: Aqueous Waste Treatment (Neutralization)
Applicability: Aqueous extractions or reverse-phase chromatography fractions. Scientific Rationale: The pKa of ~3.0 means the solution is corrosive (RCRA D002). Neutralization prevents damage to waste containers and ensures safety for downstream handlers.
Step-by-Step Procedure:
-
Measure pH: Verify initial pH is < 4.
-
Cooling: Place the collection vessel in an ice bath. The neutralization of carboxylic acids is exothermic.
-
Neutralization Agent: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or 1M Tris Base .
-
Why Bicarbonate? It is milder than NaOH, preventing rapid hydrolysis of the ethyl ester group, which could generate ethanol and secondary waste products unpredictably.
-
-
Endpoint: Adjust to pH 6.0 – 8.0.
-
Verification: Confirm stability (no bubbling/heat) for 15 minutes.
-
Final Disposal:
-
Option 1 (Preferred): Collect in "Aqueous Waste - Non-Hazardous" carboy if local regulations permit.
-
Option 2 (Standard): Collect in "Aqueous Hazardous Waste" for off-site treatment. Do not sewer without explicit EHS approval.
-
Protocol C: Organic Solvent Mixtures
Applicability: Mother liquors from crystallization (e.g., Ethyl Acetate/Hexanes).
-
Segregation: Ensure no oxidizers (e.g., peroxides, nitric acid) are present in the waste container.
-
Compatibility: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is compatible with standard organic waste streams (Stream C in Fig 1).
-
Hydrolysis Risk: In the presence of wet alcohols (e.g., Methanol/Water), the ester may transesterify or hydrolyze. Keep waste containers tightly sealed to prevent moisture ingress.
Spill Management & Emergency Response
In the event of a benchtop spill, immediate action is required to prevent respiratory irritation (H335).
Figure 2: Emergency response workflow for acidic ester spills.
Critical Note: Do not use sawdust or paper towels for large spills of this acid, as the acidity coupled with the organic nature can theoretically promote combustion if allowed to dry on cellulose. Use inert mineral absorbents (clay, sand, vermiculite).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231754, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
Carl Roth. Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid Reactions
Welcome to the technical support center for the synthesis of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields in their reactions. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Introduction: The Chemistry of Mono-ethyl Dimethylmalonate Synthesis
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as mono-ethyl 2,2-dimethylmalonate, is a valuable building block in organic synthesis. A common and direct route to this compound is the selective monohydrolysis (or monosaponification) of diethyl 2,2-dimethylmalonate. This reaction, while seemingly straightforward, requires careful control to prevent common side reactions that can significantly reduce the yield of the desired product.
The primary challenges in this synthesis are:
-
Over-hydrolysis: The hydrolysis of the second ester group to form 2,2-dimethylmalonic acid (the diacid).
-
Decarboxylation: The loss of carbon dioxide from the desired mono-acid product, especially under harsh conditions.
-
Incomplete reaction: Unreacted starting diester remaining in the reaction mixture, complicating purification.
This guide will provide a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address common issues encountered during the synthesis of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Q1: My yield of the desired mono-acid is consistently low, and I isolate a significant amount of the diacid. What is causing this?
A1: Cause and Mitigation of Over-Hydrolysis
The formation of a significant amount of 2,2-dimethylmalonic acid indicates that the hydrolysis reaction is proceeding too far. The key to a successful mono-hydrolysis is to leverage the difference in reactivity between the first and second ester groups. Once the first ester is hydrolyzed to a carboxylate salt, the negative charge deactivates the second ester group towards further nucleophilic attack by hydroxide. However, this selectivity can be overcome by harsh reaction conditions.
Troubleshooting Steps:
-
Stoichiometry of the Base: The amount of base used is critical. A slight excess of base can lead to the hydrolysis of the second ester.
-
Recommendation: Use 0.8 to 1.2 equivalents of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1] Precise measurement of the base is crucial.
-
-
Reaction Temperature: Higher temperatures accelerate the rate of both the first and second hydrolysis reactions, diminishing selectivity.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the accumulation of the diacid.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting diester is consumed or when the concentration of the desired mono-acid is maximized.
-
-
Solvent System: The choice of solvent can influence the selectivity of the hydrolysis.
Q2: I am observing gas evolution during my reaction or workup, and my final yield is low. What is happening?
A2: Understanding and Preventing Decarboxylation
The evolution of gas, likely carbon dioxide, is a strong indicator of decarboxylation. Malonic acids and their monoesters are susceptible to losing CO2, especially upon heating or in the presence of acid. The 2,2-dimethyl substitution can influence the rate of this process.
Troubleshooting Steps:
-
Temperature Control during Workup: The acidification step of the workup is a critical point where decarboxylation can occur, especially if the temperature is not controlled.
-
Recommendation: Perform the acidification of the reaction mixture at a low temperature (0-5°C) by slowly adding acid to the cooled reaction mixture.
-
-
Choice of Acid for Workup: The strength of the acid used for neutralization can play a role.
-
Recommendation: Use a dilute solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acidification. Avoid heating the acidic mixture.
-
-
Post-Workup Handling: Avoid excessive heating during the removal of solvents after extraction.
-
Recommendation: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.
-
Q3: My reaction seems to stop before all the starting diester is consumed, leaving me with a mixture that is difficult to separate. How can I drive the reaction to completion?
A3: Addressing Incomplete Reactions
An incomplete reaction can be due to several factors, including insufficient mixing, improper reagent stoichiometry, or deactivation of the base.
Troubleshooting Steps:
-
Effective Mixing: In a biphasic solvent system (e.g., THF/water), vigorous stirring is essential to ensure good contact between the reactants.
-
Recommendation: Use a mechanical stirrer or a large magnetic stir bar to ensure the reaction mixture is homogeneous.
-
-
Reagent Quality: The purity and concentration of the base are important.
-
Recommendation: Use freshly prepared solutions of NaOH or KOH and accurately determine their concentration.
-
-
Solvent Choice: The solubility of the starting diester can be a limiting factor.
-
Recommendation: Ensure that the chosen co-solvent (THF, acetonitrile) effectively dissolves the diethyl 2,2-dimethylmalonate.[1]
-
Q4: How can I effectively purify my 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid from the starting diester and the diacid?
A4: Purification Strategies
The acidic nature of the desired product is the key to its separation from the neutral starting material and the more polar diacid.
Purification Protocol:
-
Acid-Base Extraction: This is the most effective method for separating the mono-acid from the unreacted diester.
-
After quenching the reaction, acidify the mixture to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether. The desired mono-acid and any unreacted diester will move into the organic phase.
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO3) solution. The mono-acid will be deprotonated and move into the aqueous basic layer, while the neutral diester will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it to a pH of ~2-3 with cold, dilute HCl.
-
Extract the acidified aqueous layer again with an organic solvent to recover the purified mono-acid.
-
-
Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel can be employed.
-
A solvent system of hexane/ethyl acetate with a small amount of acetic acid is often effective for eluting the mono-acid.
-
Experimental Protocols
Standard Protocol for Selective Monohydrolysis of Diethyl 2,2-dimethylmalonate
This protocol is a starting point and may require optimization based on your specific experimental setup and observations.
Materials:
-
Diethyl 2,2-dimethylmalonate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve diethyl 2,2-dimethylmalonate (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of KOH or NaOH (1.0 eq) in deionized water.
-
Slowly add the aqueous base solution to the stirred solution of the diester at 0°C over 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully acidify the mixture to pH 2-3 with cold 1M HCl, while maintaining the temperature at 0-5°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
To separate the mono-acid from any unreacted diester, extract the combined organic layers with saturated sodium bicarbonate solution (3 x volumes).
-
Combine the aqueous bicarbonate extracts and cool to 0°C.
-
Slowly acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid.
| Parameter | Recommended Value | Potential Issue if Deviated |
| Base Stoichiometry | 1.0 equivalent | > 1.2 eq: Diacid formation< 0.8 eq: Incomplete reaction |
| Temperature | 0°C | > 10°C: Increased diacid formation & decarboxylation |
| Reaction Time | 1-3 hours (monitor) | Too long: Diacid formation |
| Workup pH | 2-3 | Too high: Incomplete protonationToo low/hot: Decarboxylation |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: A flowchart for diagnosing and solving low-yield issues.
Analytical Characterization
Accurate analysis of the reaction mixture is crucial for effective troubleshooting.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. The starting diester will be less polar than the mono-acid product, which in turn will be less polar than the diacid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the composition of the reaction mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) can be used to separate the starting material, product, and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The presence of a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum is a key indicator of the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the reaction mixture, particularly for identifying volatile byproducts.
Conclusion
Achieving a high yield of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is an attainable goal with careful control of the reaction parameters. By understanding the potential side reactions of over-hydrolysis and decarboxylation and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Remember that methodical optimization and careful analysis are the cornerstones of successful organic synthesis.
References
-
Cho, H. (2010). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. [Link]
- CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents. (n.d.).
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). Retrieved January 30, 2026, from [Link]
-
Tietze, L. F., Voss, E., & Hartfiel, U. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. [Link]
-
Niwayama, S., Cho, H., & Shing, A. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(49), 7044-7046. [Link]
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2015). Beilstein Journal of Organic Chemistry, 11, 2136–2144. [Link]
-
PubChem. (n.d.). Diethyl dimethylmalonate. Retrieved January 30, 2026, from [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Khan Academy. (2018, May 4). Malonic Ester Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. Retrieved January 30, 2026, from [Link]
-
OECD. (n.d.). Malonic Acid Diesters. OECD SIDS. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2023). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters. [Link]
-
SIELC. (n.d.). Separation of Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
-
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
PubMed. (n.d.). Lewis base-promoted hydrosilylation of cyclic malonates: synthesis of beta-substituted aldehydes and gamma-substituted amines. Retrieved January 30, 2026, from [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). Diethyl Malonate. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (1990). ETHYL 3,3-DIETHOXYPROPANOATE. [Link]
-
ResearchGate. (2026). SYNTHESIS OF MALONIC ACID ESTERS. [Link]
-
Weinstock, L. M., Corley, E., Abramson, N. L., & King, A. O. (1988). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 27(11), 2627. [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
- CN1237571A - Preparation method of diethyl malonate - Google Patents. (n.d.).
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1867. [Link]
-
Tradeindia. (n.d.). 3-ethoxy-2,2-dimethyl-3 Oxopropanoic Acid. Retrieved January 30, 2026, from [Link]
Sources
stability issues of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid in solution
Advanced Troubleshooting & Handling Guide
Executive Summary
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2), also known as Monoethyl 2,2-dimethylmalonate , presents unique stability challenges due to its amphiphilic half-ester structure . While the gem-dimethyl group provides steric protection against rapid hydrolysis compared to unsubstituted malonates, the molecule remains susceptible to three primary degradation pathways in solution: decarboxylation , hydrolysis , and transesterification .
This guide provides causal analysis and self-validating protocols to maintain compound integrity during storage and experimentation.
Part 1: Critical Stability Issues (FAQ Format)
Issue 1: "I see new, unexpected peaks in my LC-MS chromatogram when using Methanol."
Diagnosis: Solvent-Induced Transesterification. Technical Explanation: You are likely observing the formation of Monomethyl 2,2-dimethylmalonate or Dimethyl 2,2-dimethylmalonate . In protic alcoholic solvents like methanol, the free carboxylic acid moiety can catalyze an exchange between the ethyl ester group and the solvent (methanol). This is an equilibrium-driven process, often accelerated by the acidic nature of the compound itself (autocatalysis).
Troubleshooting Protocol:
-
Immediate Check: Inject a sample prepared in Acetonitrile (MeCN) or Isopropanol (IPA) . If the "impurity" peaks disappear or shift significantly, it confirms solvent interaction.
-
Corrective Action: Switch HPLC/LC-MS diluents to Acetonitrile/Water mixtures. Avoid methanol for stock solution preparation.
-
Prevention: If alcoholic solvents are mandatory for the reaction, keep the temperature below 5°C and quench immediately.
Issue 2: "The container built up pressure during storage, and the purity dropped."
Diagnosis: Thermal Decarboxylation. Technical Explanation: Malonic acid monoesters are thermodynamically unstable relative to their decarboxylated products. While the gem-dimethyl effect (Thorpe-Ingold effect) stabilizes the ground state, prolonged exposure to temperatures >25°C or acidic environments facilitates a concerted 6-membered ring transition state, releasing Carbon Dioxide (CO₂) and forming Ethyl Isobutyrate .
Reaction:
Troubleshooting Protocol:
-
Gas Analysis: If safe, test the headspace gas. High CO₂ content confirms decarboxylation.
-
NMR Validation: Check ¹H NMR for the appearance of a septet/doublet pattern characteristic of the isopropyl group in Ethyl Isobutyrate (unlike the singlet methyls of the starting material).
-
Storage Correction: Store at -20°C . The rate of decarboxylation is negligible at this temperature but accelerates exponentially above 30°C.
Issue 3: "My yield is low in basic coupling reactions, and I recover a diacid."
Diagnosis: Base-Promoted Saponification. Technical Explanation: In basic aqueous or semi-aqueous media (e.g., NaOH, LiOH, or even excess amine bases with moisture), the ethyl ester is hydrolyzed. The steric bulk of the gem-dimethyl group slows this rate compared to linear esters, but it does not stop it, especially at pH > 10.
Troubleshooting Protocol:
-
pH Monitoring: Maintain reaction pH between 7.5 and 8.5 if possible.
-
Reagent Order: Add the coupling partner (amine) before the base to ensure the activated ester reacts with the nucleophile rather than hydroxide ions.
-
Alternative Base: Use non-nucleophilic, hindered bases like DIPEA or 2,6-Lutidine instead of inorganic hydroxides.
Part 2: Degradation Pathways & Visualization
The following diagram illustrates the three critical failure modes of Monoethyl 2,2-dimethylmalonate in solution.
Figure 1: Primary degradation pathways including thermal decarboxylation (Red), hydrolysis (Yellow), and solvent-induced transesterification (Green).
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to validate the purity of your material before critical experiments.
| Parameter | Condition | Reason |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Standard retention for polar organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | CRITICAL: Do NOT use Methanol to prevent on-column transesterification. |
| Gradient | 5% B to 95% B over 10 min | Elutes polar diacid (early) and non-polar decarboxylated product (late). |
| Detection | UV at 210 nm | The molecule lacks strong chromophores; 210 nm detects the carbonyl. |
| Sample Diluent | 50:50 Water:MeCN | Matches initial gradient conditions. |
Protocol B: Safe Handling for Amide Coupling
Designed to minimize decarboxylation and hydrolysis during reaction setup.
-
Preparation: Dissolve the amine (1.0 equiv) and base (DIPEA, 2.5 equiv) in anhydrous DCM or DMF at 0°C .
-
Activation: In a separate vial, dissolve 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (1.1 equiv) in DCM. Add coupling reagent (e.g., HATU or EDC) at 0°C .
-
Note: Do not let the activated acid sit for >15 minutes.
-
-
Addition: Transfer the activated acid solution dropwise to the amine solution.
-
Reaction: Allow to warm to Room Temperature (20-25°C) only after mixing. Do not heat.
-
Quench: Quench with dilute aqueous citric acid (pH ~4) rather than strong base to prevent ester hydrolysis during workup.
Part 4: Quantitative Stability Data
The following table summarizes the estimated half-life (
| Condition | Solvent | Temperature | Estimated | Major Product |
| Ideal Storage | Solid (Neat) | -20°C | > 2 Years | N/A |
| Lab Bench | Solid (Neat) | 25°C | 3-6 Months | Ethyl Isobutyrate |
| Solution (Acidic) | MeCN/H₂O (pH 2) | 25°C | 24-48 Hours | Ethyl Isobutyrate |
| Solution (Basic) | Water (pH 10) | 25°C | < 4 Hours | 2,2-Dimethylmalonic Acid |
| Solution (Alcohol) | Methanol | 25°C | Variable* | Methyl/Ethyl Mixed Esters |
*Rate depends on trace acid presence which catalyzes the exchange.
References
-
PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Compound CID 231754). National Library of Medicine. [Link]
-
OECD SIDS. Dimethyl malonate & Diethyl malonate: SIDS Initial Assessment Report. (Data on hydrolysis kinetics of malonic esters). [Link]
-
Master Organic Chemistry. The Malonic Ester Synthesis: Decarboxylation Mechanisms. (Mechanistic grounding for thermal instability). [Link]
challenges in the scale-up of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid production
Technical Support Center: Production of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Welcome to the technical support center for the synthesis and scale-up of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable monoester malonic acid derivative. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your process.
I. Synthesis Overview & Key Challenges
The production of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as dimethylmalonic acid monoethyl ester, is typically achieved in a two-stage process.[1][2] The primary challenges in scaling up this synthesis lie in controlling the selectivity of the second stage and preventing undesirable side reactions, particularly decarboxylation.
-
Stage 1: Dialkylation of Diethyl Malonate. This step involves the exhaustive methylation of diethyl malonate using a suitable base and methylating agent to form diethyl 2,2-dimethylmalonate.
-
Stage 2: Selective Monohydrolysis. This is the most critical and challenging step. One of the two ester groups of diethyl 2,2-dimethylmalonate is selectively hydrolyzed to yield the target carboxylic acid, without hydrolyzing the second ester or causing decarboxylation of the product.[3][4][5]
Caption: General two-stage synthesis route for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
A. Stage 1: Dialkylation of Diethyl Malonate
Question 1: My dialkylation reaction has stalled, and I see a large amount of white precipitate, making stirring difficult. What is happening and how can I fix it?
Answer: The white precipitate is likely the sodium salt of diethyl malonate, which forms upon deprotonation by a base like sodium ethoxide (NaOEt). Its formation can be rapid and can lead to a thick slurry that is difficult to stir, especially at scale.
-
Causality: Insufficient solvent can lead to the precipitation of the sodium salt, effectively hindering its contact with the methylating agent and stalling the reaction. Adding the diethyl malonate to a hot solution of sodium ethoxide can also promote rapid, uncontrolled precipitation.
-
Troubleshooting & Prevention:
-
Increase Solvent Volume: Ensure enough anhydrous ethanol is used to maintain a stirrable slurry. You may need to use more solvent than literature procedures suggest, especially on a larger scale.
-
Temperature Control: Add the diethyl malonate slowly to the sodium ethoxide solution at a controlled temperature, for instance, below 50°C, to manage the exotherm and the rate of salt formation.
-
Order of Addition: For dialkylation, it can be advantageous to add the sodium ethoxide solution to a mixture of the diethyl malonate and the alkylating agent.
-
Question 2: My final product from Stage 1 is contaminated with starting material (diethyl malonate) and the mono-methylated product. How can I improve the reaction and purify the product?
Answer: This indicates incomplete alkylation. This can be due to several factors including insufficient base or alkylating agent, or non-optimal reaction conditions.
-
Causality: The acidity of the α-proton decreases after the first alkylation, making the second deprotonation and alkylation step slower. If reaction time is too short or temperature is too low, the mono-alkylated product may persist.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of both the base (e.g., 2.1 equivalents) and the methylating agent (e.g., >2.1 equivalents) to drive the reaction to completion.
-
Reaction Time & Temperature: After the addition of reagents, ensure a sufficient reflux period (2-16 hours) until the reaction mixture is neutral.
-
Purification: Separating diethyl malonate, its mono-methylated, and di-methylated forms by distillation is very difficult due to their close boiling points.[6] A practical approach for purification is a careful fractional distillation under vacuum using an efficient column. Alternatively, a chemical quench by washing with a mild base can remove the more acidic starting material.
-
B. Stage 2: Selective Monohydrolysis
This is the most challenging part of the synthesis. The goal is to hydrolyze only one of the two ester groups. Standard saponification often leads to a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid.[3]
Question 3: My hydrolysis is not selective. I am getting a mixture of the di-acid and unreacted diester along with my target mono-acid. How can I improve selectivity?
Answer: Achieving high selectivity in monohydrolysis is a known challenge.[3][7] The key is to use reaction conditions that differentiate between the two ester groups after the first hydrolysis has occurred.
-
Causality: Once the first ester is hydrolyzed, the resulting carboxylate anion electrostatically repels the incoming hydroxide nucleophile, slowing down the second hydrolysis. However, under harsh conditions (high temperature, high base concentration), this selectivity is lost.
-
Recommended Protocol for Selective Monohydrolysis: A highly efficient method involves using a biphasic system of THF and a dilute aqueous NaOH solution at a low temperature.[5]
-
Dissolve the diethyl 2,2-dimethylmalonate in THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-cooled (0°C) solution of 1.0 to 1.5 equivalents of aqueous NaOH dropwise while vigorously stirring.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding acid (e.g., HCl) to neutralize the excess base and protonate the product.
-
-
Why this works: The low temperature and controlled stoichiometry of the base are crucial. The THF co-solvent helps to maintain homogeneity at low temperatures.[5][7] This method has been shown to be effective for a range of symmetric diesters.[4][8]
Question 4: I am experiencing low yields due to the formation of a byproduct that I suspect is from decarboxylation. How can I prevent this?
Answer: This is a very common and critical issue. Substituted malonic acids are highly susceptible to decarboxylation, especially when heated or under acidic conditions, to form the corresponding substituted acetic acid.[9][10][11]
-
Causality: The decarboxylation of β-keto acids and their malonic acid analogues proceeds through a cyclic six-membered transition state, which is energetically favorable.[9][12] Heating the reaction mixture or the product during workup, especially in the presence of acid, will promote this side reaction.[11]
-
Troubleshooting & Prevention:
-
Maintain Low Temperatures: Both the hydrolysis reaction and the subsequent workup (acidification, extraction) should be performed at low temperatures (e.g., 0-5°C).
-
Avoid Excess Acid: During the workup, add acid carefully only to the point of neutralization (pH ~3-4). Strongly acidic conditions can accelerate decarboxylation.[11]
-
Minimize Heat Exposure: When removing solvents, use a rotary evaporator at low temperatures and pressures. Avoid distillation of the final product if possible. If distillation is necessary, use high vacuum and low temperatures.
-
Gentle Hydrolysis Conditions: Avoid strong acidic hydrolysis conditions as they will likely lead directly to the decarboxylated product.[13]
-
Caption: Competing reaction pathways during the hydrolysis of Diethyl 2,2-Dimethylmalonate.
III. Scale-Up Considerations
Transitioning from a lab-scale procedure to pilot or industrial production introduces new challenges.[14]
| Challenge | Key Consideration & Mitigation Strategy |
| Heat Management | Both the alkylation and hydrolysis steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Mitigation: Use jacketed reactors with precise temperature control. Implement slow, controlled addition of reagents. |
| Mixing & Mass Transfer | As seen in the alkylation step, solid precipitates can form. In the biphasic hydrolysis, efficient mixing is crucial for the reaction to proceed. Mitigation: Use reactors with appropriate agitators (e.g., turbine impellers) to ensure homogeneity. For the hydrolysis, ensure the agitation is sufficient to create a fine emulsion between the organic and aqueous phases. |
| Work-up & Isolation | Large-scale extractions can be cumbersome and lead to significant solvent waste. Product isolation via chromatography is generally not economically viable for large quantities. Mitigation: Optimize the work-up to favor crystallization of the final product if possible. Develop an extraction procedure that minimizes solvent use and allows for solvent recycling. |
| Process Safety | Handling large volumes of flammable solvents (ethanol, THF), corrosive bases, and toxic alkylating agents poses significant safety risks. Mitigation: Conduct a thorough process hazard analysis (PHA). Use closed systems for reagent transfer. Ensure adequate ventilation and grounding to prevent static discharge. |
| Analytical Monitoring | Real-time monitoring of the reaction progress is essential for process control and optimization at scale. Mitigation: Implement in-situ analytical techniques like Raman or IR spectroscopy to track reactant consumption and product formation without the need for manual sampling.[15] |
IV. Analytical and Purification Guide
Question 5: How can I effectively monitor the progress of the monohydrolysis reaction?
Answer: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction at the lab scale.
-
TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexane:EtOAc:AcOH).
-
Visualization: The starting diester will be the least polar spot (highest Rf). The target mono-acid will be more polar (lower Rf), and the di-acid will be the most polar, often staying at the baseline. Staining with potassium permanganate can help visualize the spots.
-
Confirmation: For more precise monitoring, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Question 6: What is the best method for purifying the final product, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid?
Answer: The purification strategy depends on the scale and the nature of the impurities.
-
Lab Scale (<100g): After an aqueous workup (extraction into a mild base like sodium bicarbonate, washing the aqueous layer with an organic solvent to remove unreacted diester, and then re-acidifying and extracting the product), flash column chromatography on silica gel can yield a highly pure product.
-
Scale-Up (>1kg): Chromatography is generally not feasible. The preferred method is crystallization. After the extractive workup, the crude product (often an oil) can be crystallized from a suitable solvent system (e.g., a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate). Seeding with a small crystal of pure product may be necessary to induce crystallization. If the product remains an oil, vacuum distillation at low temperature is an alternative, but care must be taken to avoid decarboxylation.
V. References
-
Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (2020-06-05). Available at: [Link]
-
What is the preparation of diethyl malonate? - Quora. (2020-02-14). Available at: [Link]
-
US2373011A - Production of malonic acid - Google Patents. Available at:
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate - Der Pharma Chemica. Available at: [Link]
-
Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024-12-20). Available at: [Link]
-
CN103724196A - Dimethyl malonate preparation method - Google Patents. Available at:
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025-06-05). Available at: [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025-03-28). Available at: [Link]
-
5 - The Royal Society of Chemistry. Available at: [Link]
-
Diethyl malonate - Wikipedia. Available at: [Link]
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem. Available at: [Link]
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020-07-28). Available at: [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available at: [Link]
-
Scaling up microbial drug production: strategies to overcome key challenges. (2026-01-03). Available at: [Link]
-
(PDF) SYNTHESIS OF MALONIC ACID ESTERS - ResearchGate. (2026-01-04). Available at: [Link]
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters - ResearchGate. (2025-08-10). Available at: [Link]
-
diethyl methylenemalonate - Organic Syntheses Procedure. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. (2022-05-20). Available at: [Link]
-
Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. Available at: [Link]
-
Practical Large Scale Synthesis of Half-Esters of Malonic Acid - J-Stage. Available at: [Link]
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters - Organic Chemistry Portal. Available at: [Link]
-
PDF. Available at: [Link]
-
Influence of co-solvents in the highly efficient selective monohydrolysis of a symmetric diester - ResearchGate. (2025-08-06). Available at: [Link]
-
How to obtain 2-substituted malonic acids? - ResearchGate. (2023-09-02). Available at: [Link]
-
Malonic ester synthesis - Wikipedia. Available at: [Link]
-
Commercially Viable Biomanufacturing: Designer Yeast Turns Sugar into Lucrative Chemical 3-HP - CABBI. (2026-01-09). Available at: [Link]
-
CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents. Available at:
-
Practical selective monohydrolysis of bulky symmetric diesters - Morressier. (2018-08-19). Available at: [Link]
-
Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC - NIH. Available at: [Link]
-
Beating Biopharma Manufacturing Bottlenecks with Raman Spectroscopy. (2026-01-26). Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Adipic Acid Production Issue Paper - Climate Action Reserve. (2019-10-03). Available at: [Link]
Sources
- 1. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Large Scale Synthesis of Half-Esters of Malonic Acid [jstage.jst.go.jp]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. The Medicine Maker | Beating Biopharma Manufacturing Bottlenecks with Raman Spectroscopy [themedicinemaker.com]
resolving inconsistencies in experimental results with 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Senior Application Scientist Desk Subject: Resolving Synthetic and Analytical Inconsistencies with Monoethyl Dimethylmalonate Derivatives
Executive Summary
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (also known as Monoethyl dimethylmalonate , CAS: 30415-03-3) is a deceptively simple building block. While structurally small, the gem-dimethyl group at the
This guide addresses the three most common sources of experimental inconsistency: spontaneous decarboxylation (yield loss), steric resistance to coupling (low conversion), and analytical artifacts (misinterpretation of purity).
Module 1: The "Disappearing Product" Phenomenon (Stability)
The Issue: Researchers frequently report high crude yields that degrade significantly during drying or scale-up, often accompanied by "fizzing" or pressure buildup.
The Mechanism:
The inconsistency stems from the thermodynamic instability of the free acid. Unlike simple carboxylic acids,
The Protocol: Stabilization & Handling
| Parameter | Standard Protocol (Avoid) | Corrected Protocol (Adopt) |
| Workup Temp | Rotovap at 50°C+ | Strictly <35°C . Use high vacuum rather than heat to remove solvents. |
| pH Adjustment | Strong Acid (pH 1) | Mild Acidification (pH 3-4) . Use Citric Acid or 1M NaH |
| Storage | Room Temp, Benchtop | -20°C, under Argon . Moisture triggers hydrolysis of the ester, accelerating decarboxylation. |
Visualization: The Decarboxylation Trap The following diagram illustrates the thermal degradation pathway you must avoid.
Caption: Figure 1. Thermal decarboxylation pathway driven by entropy and relief of steric strain.
Module 2: Overcoming Steric Hindrance in Coupling
The Mechanism: The gem-dimethyl group creates a "neopentyl-like" steric environment. The two methyl groups act as a shield, blocking the trajectory of incoming nucleophiles (amines) to the activated carbonyl. Standard acyl-urea intermediates (from carbodiimides) are too bulky to be attacked effectively before they rearrange to unreactive N-acylureas.
The Protocol: High-Force Activation
-
Reagent Switch: Abandon carbodiimides (EDC/DCC). Switch to Acid Chlorides or HATU/HOAt .
-
The "Oxalyl Chloride" Method (Recommended):
-
Step 1: Dissolve acid in dry DCM (0.2 M).
-
Step 2: Add 1.2 eq Oxalyl Chloride + 1 drop DMF (Catalyst). Note: Gas evolution will be vigorous.
-
Step 3: Stir 1h at RT. Evaporate solvent (cold!) to remove excess oxalyl chloride.
-
Step 4: Re-dissolve in DCM and add amine + base (DIPEA/TEA).
-
Comparative Coupling Efficiency
| Coupling Agent | Conversion (24h) | Risk Factor | Recommendation |
| EDC / NHS | < 15% | High (N-acylurea formation) | DO NOT USE |
| HATU / DIPEA | ~ 65-80% | Medium (Epimerization if chiral) | Good for small scale |
| Oxalyl Chloride | > 95% | Low (Decarboxylation if heated) | Gold Standard |
Visualization: Steric Blocking vs. Activation
Caption: Figure 2. The gem-dimethyl group blocks bulky activating groups (Path A) but permits small acid chlorides (Path B).
Module 3: Analytical Troubleshooting (NMR & HPLC)
The Issue: The NMR spectrum shows split peaks, broad humps, or missing protons, leading users to suspect impurity.
Troubleshooting Guide:
Q: Why do I see two sets of ethyl peaks in my NMR?
-
A: Rotamers. If you have successfully coupled this acid to an amine (especially secondary amines like proline or piperidine), the steric bulk of the gem-dimethyl group locks the C-N bond rotation. This creates distinct rotamers observable on the NMR timescale.
-
Verification: Run the NMR at 50°C (in DMSO-d6). The peaks should coalesce into singlets.
-
Q: The acid proton is missing or extremely broad in CDCl
-
A: Dimerization. In non-polar solvents, the carboxylic acid forms strong hydrogen-bonded dimers. The proton signal can broaden into the baseline (10-12 ppm).
-
Fix: Add a drop of D
O or switch to DMSO-d6 to break the dimer and visualize the proton.
-
Q: My LCMS shows a mass of M-44.
-
A: Decarboxylation in the Source. The heat of the electrospray ionization (ESI) source can drive the decarboxylation reaction during analysis.
-
Fix: Check the UV trace. If the peak is single and pure, the M-44 is an artifact of the MS source, not a sample impurity. Lower the desolvation temperature.
-
Frequently Asked Questions (FAQ)
Q: Can I use thionyl chloride (SOCl
Q: Is the compound light sensitive? A: No, but it is hygroscopic . Moisture leads to hydrolysis of the ethyl ester to the di-acid (2,2-dimethylmalonic acid), which is even more unstable and will decarboxylate rapidly to isobutyric acid.
Q: I need to hydrolyze the ester after coupling. What conditions work? A: The gem-dimethyl group also hinders hydrolysis (steric protection). Standard LiOH/THF/Water at Room Temp might be too slow. You may need to heat to 50°C, but monitor closely for decarboxylation of the resulting acid. Trimethyltin hydroxide is a milder, albeit toxic, alternative for sterically hindered esters.
References
-
PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Compound Summary). National Library of Medicine. [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. (Explains the thermodynamic instability mechanism). [Link]
-
Journal of Organic Chemistry. The gem-Dimethyl Effect Revisited. (Detailed analysis of steric hindrance and cyclization kinetics). [Link]
effect of temperature and pressure on 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid reactions
Current Status: Operational Subject: Thermal Stability, Pressure Effects, and Reaction Optimization Compound ID: Ethyl hydrogen 2,2-dimethylmalonate (CAS: 5471-77-2)
⚠️ CRITICAL OPERATIONAL ALERT
Thermal Instability Warning: This compound is a mono-ester of a gem-dimethyl malonic acid. It is thermodynamically predisposed to decarboxylation .
-
Safe Operating Limit: < 60°C (Atmospheric Pressure)
-
Critical Decomposition Onset: > 100°C (Rapid evolution of CO₂ and Ethyl Isobutyrate)
-
pH Sensitivity: The free acid form is significantly less stable than its carboxylate anion.
Module 1: The Core Chemistry (Mechanistic Insight)
To troubleshoot effectively, you must understand the "Gem-Dimethyl Paradox" inherent in this molecule.
-
Steric Hindrance (The Shield): The two methyl groups at the
-position create a "neopentyl-like" environment. This severely retards nucleophilic attack at the ester carbonyl, making hydrolysis significantly slower than in unsubstituted malonates. -
Conformational Lock (The Sword): While sterics slow down intermolecular reactions (like hydrolysis), they can accelerate intramolecular ones. The gem-dimethyl group (Thorpe-Ingold effect) favors the conformation required for the 6-membered cyclic transition state that leads to decarboxylation.
The Consequence: You often need higher temperatures to force reactions (due to hindrance), but those same temperatures trigger rapid decomposition.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing vigorous gas evolution and loss of starting material."
Diagnosis: Thermal Decarboxylation.[1] You have likely exceeded the activation energy threshold for the concerted loss of CO₂.
Q: What is the mechanism driving this loss? A: The free carboxylic acid proton coordinates with the ester carbonyl oxygen, forming a 6-membered transition state. This collapses to release CO₂ and the enol form of ethyl isobutyrate, which tautomerizes to the ester.
Q: How do I stop it? A:
-
Temperature Control: Maintain reaction temperature below 60°C.
-
pH Adjustment (The "Anion Shield"): Convert the carboxylic acid to its salt (carboxylate anion) using a mild base (e.g.,
or ). The anion cannot form the cyclic transition state required for decarboxylation. The decomposition rate of the anion is roughly 50x slower than the free acid. -
Pressure Application: If high temperature is required for the reaction, apply reactor pressure (see Module 3).
Scenario B: "My coupling reaction (e.g., Amide bond formation) is stalling."
Diagnosis: Steric Shielding. The gem-dimethyl groups are blocking the approach of your nucleophile.
Q: Should I just increase the temperature? A: No. Increasing T > 80°C will trigger Scenario A.
Q: What is the correct protocol? A:
-
Activate the Acid: Use high-activity coupling agents that generate less bulky intermediates (e.g., HATU over DCC).
-
Solvent Effect: Switch to a polar aprotic solvent (DMF, DMSO) to strip away solvation shells from the nucleophile, increasing its effective reactivity without adding heat.
-
Catalytic Additives: Use HOAt or Oxyma Pure to accelerate the active ester formation.
Module 3: Advanced Optimization (Pressure & Temperature)
When standard kinetics fail, manipulation of
Data Table: Effect of Conditions on Reaction Selectivity
| Variable | Condition | Effect on Decarboxylation ( | Effect on Coupling/Hydrolysis ( | Net Outcome |
| Temp | Low (<25°C) | Negligible | Very Slow (Steric hindrance) | Stalled Reaction |
| Temp | High (>100°C) | Rapid ( | Moderate Increase | Product Loss (Ethyl Isobutyrate) |
| Pressure | High (>50 bar) | Suppressed (Le Chatelier's Principle*) | Accelerated ( | High Yield / Fast Kinetics |
| pH | Basic (>8) | Suppressed (Anion Stability) | Variable (Base sensitive) | Stable Storage / Reaction |
*Note: Decarboxylation has a large positive activation volume (
Module 4: Visualization & Workflows[2]
Figure 1: Thermal Decomposition Pathway
Caption: The "Danger Zone" mechanism showing how thermal energy drives the cyclic transition state to release CO2.
Figure 2: Process Optimization Decision Tree
Caption: Step-by-step logic for maximizing yield while mitigating steric hindrance and instability.
Module 5: Validated Experimental Protocols
Protocol 1: Safe Coupling Reaction (Amide Bond Formation)
Designed to overcome steric hindrance without thermal degradation.
-
Preparation: Dissolve 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (1.0 eq) in anhydrous DMF (Concentration: 0.2 M). Reason: DMF promotes nucleophilicity.
-
Stabilization: Add DIPEA (2.5 eq) at 0°C. Reason: Immediate formation of the carboxylate anion to prevent decarboxylation.
-
Activation: Add HATU (1.1 eq) and stir at 0°C for 30 mins. Note: Do not use carbodiimides (DCC/EDC) alone as the reaction may be too slow due to sterics.
-
Coupling: Add amine (1.2 eq).
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.
-
Monitoring: Monitor by TLC/LCMS. If conversion < 50% after 4 hours, do not heat . Instead, increase concentration or add a catalyst (HOAt).
Protocol 2: Pressure-Assisted Hydrolysis (Ester Cleavage)
Designed for when you need to remove the ethyl group but the gem-dimethyl group is blocking standard hydrolysis.
-
Setup: Load the ester into a high-pressure reactor (e.g., Parr bomb).
-
Solvent: Use THF:Water (1:1).
-
Base: LiOH (3.0 eq). Reason: Lithium is smaller than Sodium/Potassium and may better penetrate the steric shield.
-
Conditions: Pressurize to 50 bar (
or Argon) and heat to 60°C.-
Why Pressure? It raises the boiling point of the solvent and suppresses the formation of gaseous CO₂ if any decarboxylation attempts to occur.
-
Why 60°C? The pressure allows you to operate at the upper limit of the thermal safety window with reduced risk.
-
References
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.
-
PubChem. (2025).[2] 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid Compound Summary. National Library of Medicine.
-
Belsky, J., et al. (1999).[3] Kinetics and Mechanisms of Decarboxylation of Acetic Acid Derivatives at High Pressure. Journal of Physical Chemistry A. (Contextual grounding for pressure effects on decarboxylation).
-
Angelova, V. T. (2004). A large gem-dimethyl effect in the cyclization of ω-phenylhydantoic acids. (Contextual grounding for gem-dimethyl steric/conformational effects).
Sources
Technical Support Center: Catalyst Optimization for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
Status: Active | Ticket ID: TS-EHDM-2024 | Tier: L3 (Senior Scientist)[1]
Executive Summary: The Substrate Profile
Compound: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Common Name: Ethyl Hydrogen Dimethylmalonate (EHDM)
CAS: 5471-77-2 / 29334-93-6
Critical Attribute: Gem-dimethyl substitution at the
The Engineering Challenge: Unlike simple malonates, EHDM presents a unique "catalyst killer" profile. The gem-dimethyl group creates significant steric bulk (The Thorpe-Ingold Effect), which paradoxically stabilizes the ground state while hindering the transition state for intermolecular attack. Furthermore, the free carboxylic acid combined with the ester carbonyl forms a bidentate "pincer" motif capable of irreversibly chelating Lewis acids and transition metals.
This guide addresses the three most common deactivation modes: Metal Leaching (Chelation) , Thermal Sintering (Decarboxylation) , and Ligand Protonation (Coupling).
Module 1: Decarboxylation Catalyst Deactivation
Context: Converting EHDM to Ethyl Isobutyrate derivatives.
The Problem: "The Reaction Stalls at 60% Conversion"
Users often report that copper or acid catalysts lose activity rapidly after the first few turnover cycles, requiring constant reloading.
Root Cause Analysis
-
Steric Blocking: The two methyl groups at the
-carbon prevent the optimal orbital overlap required for the concerted cyclic transition state of decarboxylation. This forces the use of higher temperatures (>160°C).[2] -
Catalyst Aggregation (Sintering): At these elevated temperatures, heterogeneous catalysts (e.g., Cu/Quinoline or Cu/Cr) undergo thermal sintering, reducing active surface area.[1]
-
Product Inhibition: The decarboxylated product (ethyl isobutyrate) is less polar, but side-products (oligomers) formed due to high thermal stress effectively "coke" the catalyst surface.[1]
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Blue/Green Supernatant | Metal Leaching. The substrate has solubilized the copper catalyst via chelation.[1] | Switch to Cu(I) Oxide in a coordinating solvent (Quinoline or NMP).[1] The solvent competes with the substrate for the metal center, stabilizing it. |
| Black Precipitate | Catalyst Sintering/Reduction. High T has reduced active species to bulk metal.[1] | Limit T < 180°C. Use a vacuum to remove CO₂ immediately (Le Chatelier’s principle) rather than increasing heat.[1] |
| Rate Decays over Time | Surface Fouling. Oligomers are blocking pores.[1] | Solvent Wash. Introduce a mid-reaction wash with hot toluene to strip non-polar oligomers from the catalyst surface. |
FAQ: Decarboxylation
Q: Can I use simple acid catalysis (pTsOH) instead of metals? A: Only for small scales. On process scale, pTsOH degrades at the temperatures required to overcome the gem-dimethyl steric barrier, leading to charring. Metal-catalyzed decarboxylation (Cu/Quinoline) lowers the activation energy barrier, allowing the reaction to proceed below the charring point.
Module 2: Coupling & Condensation Failures
Context: Amide coupling or Knoevenagel condensation.
The Problem: "The Catalyst Turns into Sludge/Precipitate"
When using Lewis Acids (TiCl₄, AlCl₃) or coupling agents (EDC/DCC), the reaction mixture solidifies or precipitates the catalyst immediately.
Root Cause: The "Pincer" Attack
The EHDM molecule possesses a "hard" oxygen donor (ester carbonyl) and a "hard" anionic donor (carboxylate). This specific geometry forms a stable 6-membered chelate ring with Lewis acids.[1]
-
Mechanism: The catalyst is not "deactivated" in the traditional sense; it is stoichiometrically consumed . The Lewis acid becomes part of the product salt rather than cycling.
Visualizing the Deactivation Pathway
Figure 1: The "Pincer" mechanism where EHDM irreversibly binds Lewis Acid catalysts.[1]
Troubleshooting Protocol
-
Protect the Acid: Do not attempt Lewis Acid catalysis on the free acid. Convert the carboxylic acid to an acid chloride (using SOCl₂) before introducing the Lewis Acid.
-
Use "Soft" Lewis Acids: Switch from TiCl₄ (Hard) to Zn(OTf)₂ or Sc(OTf)₃ (Softer).[1] These are less prone to irreversible binding with the hard oxygen donors of the malonate.
-
The "Pre-Mix" Trick: If using carbodiimide coupling (EDC/DCC), pre-activate the acid with NHS (N-hydroxysuccinimide) before adding the amine.[1] This prevents the formation of N-acylurea byproducts which deactivate the catalytic cycle.[1]
Module 3: Hydrogenation Catalyst Poisoning
Context: Reducing other functional groups on a molecule containing the EHDM moiety.
The Problem: "Pd/C Activity Dies Instantly"
The user attempts to hydrogenate a double bond elsewhere in the molecule, but the reaction stops immediately.
Root Cause: Competitive Adsorption
The dicarbonyl system of EHDM adsorbs strongly to the Pd or Pt surface, crowding out the olefin or nitro group intended for reduction. The gem-dimethyl group forces the molecule to adopt a conformation that "sits" flat on the metal surface, effectively masking the active sites.
Protocol: The Modifier Solution
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Loading | Increase to 10-15 wt% | Compensates for the % of sites blocked by the malonate moiety. |
| Pressure | > 5 bar (75 psi) | Higher H₂ pressure is required to displace the adsorbed dicarbonyl species. |
| Additive | Acetic Acid (1-2 eq) | Acidifying the media protonates the carbonyl oxygens, reducing their electron density and weakening their binding affinity to the metal surface. |
Master Troubleshooting Logic
Use this decision tree to diagnose catalyst failure in real-time.
Figure 2: Diagnostic logic flow for rapid troubleshooting of EHDM reactions.[1]
References
-
Decarboxylation Kinetics & Mechanism
-
Catalyst Deactivation by Carboxylic Acids
-
Malonate Monoester Synthesis & Handling
-
Gem-Dimethyl Effect (Thorpe-Ingold)
Sources
- 1. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl hydrogen diethylmalonate | 84930-02-9 [smolecule.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid & Its Derivatives
Welcome to the technical support center for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and its related derivatives. As a key building block in pharmaceutical and specialty chemical synthesis, achieving high purity of this mono-ester malonic acid is critical for downstream success. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges, grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid?
A: The impurity profile is intrinsically linked to the synthetic route and workup conditions. However, three classes of impurities are consistently observed:
-
Hydrolysis Products: The most common impurity is the parent di-acid, 2,2-dimethylmalonic acid, resulting from the hydrolysis of the ethyl ester. This is exacerbated by the presence of water under either acidic or basic conditions during workup or storage.[1]
-
Decarboxylation Byproducts: Malonic acids are susceptible to decarboxylation upon heating.[2][3] In this case, heating the acidic product can lead to the formation of ethyl isobutyrate and CO₂, which represents a significant yield loss and introduces a volatile, neutral impurity.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials. For instance, if prepared via acylation of a malonate, you might find unreacted diethyl 2,2-dimethylmalonate or related acylation precursors.[4][5]
Q2: My final product is a persistent oil, but it's reported as a solid. What is the likely cause?
A: This is a classic sign of impurities disrupting the crystal lattice. The most likely culprits are residual solvents or the presence of the aforementioned impurities (2,2-dimethylmalonic acid or ethyl isobutyrate). Even small amounts can act as a eutectic contaminant, significantly depressing the melting point and preventing solidification. A thorough aqueous workup followed by high-vacuum drying is the first step. If it remains an oil, chromatographic purification is recommended.
Q3: I'm observing a significant loss of mass and bubbling during vacuum drying or distillation attempts. What is happening?
A: This strongly indicates that your product is undergoing thermal decarboxylation.[2][6] The carboxylic acid moiety is readily lost as carbon dioxide when heated, particularly under vacuum which lowers the boiling point and can facilitate the reaction. It is critical to avoid excessive heat. For this specific molecule, purification by distillation is generally not a viable method. Stick to crystallization or chromatography at or near room temperature.
Visual Guide: Common Impurity Formation Pathways
Caption: Key degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification workflows.
Problem Area 1: Aqueous Workup & Extraction
Q: I'm forming a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when dealing with acidic compounds that have surfactant-like properties. The cause is the formation of fine droplets that are stabilized at the aqueous-organic interface.
Causality & Solution:
-
Cause: Vigorous shaking or mixing creates high shear forces. The deprotonated carboxylate form of your product can act as a stabilizer.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Often, the layers will separate on their own.
-
Brine Addition: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel 5-10 times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the stabilized droplets.
-
Problem Area 2: Crystallization Challenges
Q: My compound refuses to crystallize from the crude oil. What steps can I take?
A: Failure to crystallize is almost always due to high impurity levels or selection of a suboptimal solvent. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at colder temperatures.
Causality & Solution:
-
Cause: The product may be too soluble in your chosen solvent even when cold, or impurities are inhibiting nucleation.
-
Troubleshooting Protocol:
-
Solvent Screening: Use small aliquots of your crude oil in test tubes. Test a range of solvents from non-polar (e.g., hexanes, heptane) to intermediate polarity (e.g., ethyl acetate, dichloromethane, toluene) to more polar (e.g., isopropanol). Look for a solvent that dissolves the oil when warm but causes it to become cloudy or precipitate upon cooling.
-
Co-Solvent System: Often, a mixture of solvents works best. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, like ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, like hexanes) at room temperature until the solution just begins to turn cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Seeding: If you have a small amount of pure, solid product, add a single tiny crystal to the saturated solution. This seed crystal provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
| Solvent System Suggestions | Ratio (Good:Poor) | Expected Outcome |
| Ethyl Acetate / Hexanes | ~1:3 to 1:5 | Often yields well-formed crystals. |
| Toluene / Heptane | ~1:2 to 1:4 | Good for larger scales; slower cooling helps. |
| Diethyl Ether / Pentane | ~1:2 to 1:3 | Use at low temperatures due to volatility. |
Problem Area 3: Chromatography Complications
Q: My compound is streaking badly on my silica gel column. What is the cause and the solution?
A: Streaking (tailing) on silica gel is a classic sign of a strong interaction between an acidic compound and the slightly acidic silica stationary phase.
Causality & Solution:
-
Cause: The carboxylic acid group on your molecule can strongly and sometimes irreversibly adsorb to the silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the solvent system will protonate your compound, preventing it from binding to the silica.[7] This results in sharper bands and better separation.
-
Solvent Polarity: Ensure your starting solvent polarity is not too high. If the compound runs too quickly (high Rf), it won't separate effectively. Start with a low polarity mixture (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Dry Loading: If your crude product is an oil, adsorb it onto a small amount of silica gel first. Dry this silica completely under vacuum and then carefully add the powder to the top of your column. This often results in a much sharper initial band compared to loading the oil directly in a solvent.
-
| TLC/Column Solvent System Suggestions | Modifier | Target Rf |
| Ethyl Acetate / Hexanes (20-40% EtOAc) | 0.5% Acetic Acid | 0.25 - 0.35 |
| Dichloromethane / Methanol (1-5% MeOH) | 0.5% Acetic Acid | 0.25 - 0.35 |
Visual Guide: Purification Workflow
Caption: Recommended workflow for purifying the crude product.
Key Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Crude Product Isolation
This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic or basic impurities before concentration.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, ~2-3 volumes).
-
Acidic Impurity Removal: Add a saturated solution of sodium bicarbonate (NaHCO₃) (~1 volume). Caution: CO₂ evolution may occur. Vent the funnel frequently. Gently invert the funnel several times and allow the layers to separate. Drain the aqueous layer. Repeat this wash.
-
Neutralization & Salt Removal: Wash the organic layer with a saturated brine solution (1 volume). This helps break any emulsions and removes residual water.
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure without external heating to yield the crude product.
Protocol 2: Step-by-Step Recrystallization Guide
Use this protocol on the crude product if it is mostly pure (>90%) and solidifies or is a thick oil.
-
Place the crude product in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen "good" solvent (e.g., ethyl acetate) to just cover the material.
-
Gently warm the mixture on a hotplate (lowest setting) while stirring until the solid is fully dissolved. Add more "good" solvent dropwise only if necessary to achieve full dissolution.
-
Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexanes) dropwise while stirring until the solution remains faintly turbid.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once crystals have formed, place the flask in an ice bath for 20-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum at room temperature.
Protocol 3: Flash Column Chromatography for High-Purity Isolation
This is the method of choice for complex mixtures or when crystallization fails.
-
Prepare the Column: Pack a glass column with silica gel using your starting eluent (e.g., 10% Ethyl Acetate / 90% Hexanes + 0.5% Acetic Acid). Ensure there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude onto a small amount of silica.
-
Elute the Column: Carefully add the sample to the top of the column. Begin eluting with the starting solvent, collecting fractions.
-
Monitor Fractions: Use Thin-Layer Chromatography (TLC) to analyze the collected fractions. Spot the fractions on a TLC plate and develop it in a slightly more polar solvent system than your eluent to get good spot separation.
-
Combine & Concentrate: Combine the fractions that contain the pure product. Concentrate the solution under reduced pressure, again avoiding heat, to yield the purified compound.
References
-
Stadler, A., & Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 382-397. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Tietze, L. F., Voss, E., & Hartfiel, U. (1990). Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-diethoxypropanoate. Organic Syntheses, 69, 238. [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. [Link]
- Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(5).
-
Lei, K., et al. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4798-4801. [Link]
- Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
University of California, Irvine. (n.d.). Desymmetrization Strategies: Efforts Towards Salvileucalin B and Emetine. [Link]
- Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(14), 2622-2624.
- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
-
DOKUMEN.PUB. (n.d.). The Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]
- Weinstock, L. M., et al. (1988). Diaryl-α-heteroarylmalonates from Cerium(IV)-promoted Reactions of Dialkyl Malonates with Heterocyclic Compounds. Heterocycles, 27(11), 2627-2641.
-
LookChem. (n.d.). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.
- Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407-3413.
-
Tradeindia. (n.d.). 3-ethoxy-2,2-dimethyl-3 Oxopropanoic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Decarboxylation of malonic esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. dokumen.pub [dokumen.pub]
- 7. rsc.org [rsc.org]
solvent effects on the reactivity of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Ticket ID: GEM-DM-SOLV-001
Subject: Solvent Optimization & Reactivity Control for Gem-Dimethyl Malonate Derivatives[1]
Executive Summary: The "Gem-Dimethyl" Challenge
User Profile: You are working with 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Monoethyl dimethylmalonate).[1] Core Reactivity Profile: This molecule is defined by two competing structural forces:[2]
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups at the
-position compress the internal bond angle ( ), forcing the carbonyls closer together.[1] This dramatically accelerates cyclization and decarboxylation .[1] -
Steric Hindrance: The same methyl groups create a "shield" that blocks nucleophilic attack, making standard amide couplings or ester hydrolysis significantly slower than non-substituted malonates.[1]
The Solvent Paradox:
-
Polar Aprotic Solvents (DMSO, DMF): Accelerate decarboxylation (Risk if you want to couple; Benefit if you want to degrade).[1]
-
Non-Polar/Chlorinated Solvents (DCM, Toluene): Suppress decarboxylation but may fail to solvate reagents for difficult couplings.[1]
Troubleshooting Modules
Module A: Preventing Unwanted Decarboxylation
Scenario: You are trying to couple the acid group to an amine (amide bond formation), but you observe gas evolution (
Root Cause:
The carboxylic acid is thermally unstable.[2] In polar aprotic solvents (like DMF) or at elevated temperatures (
Diagnostic Protocol:
-
Check Solvent: Are you using pure DMF or DMSO? These lower the activation energy for decarboxylation.[2]
-
Check Base: Are you using strong bases or high equivalents of tertiary amines? These promote the carboxylate anion, which is the precursor to decarboxylation.[2]
Solution Strategy:
-
Switch Solvent System: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] These solvents do not stabilize the transition state as effectively as DMSO.[2]
-
Activation Method: Avoid thermal activation. Use Oxalyl Chloride/DMF(cat.) at
to convert the acid to the acid chloride before adding the amine.[1][2] The acid chloride is more stable toward decarboxylation than the free acid at moderate temperatures.[2] -
Temperature Control: Maintain reaction temperature
.
Module B: Overcoming Steric Hindrance in Couplings
Scenario: You are using standard coupling reagents (EDC, HATU) in DCM, but conversion is low (
Root Cause: The gem-dimethyl group sterically blocks the trajectory of the incoming nucleophile.[2] Standard "soup" couplings (mixing acid + amine + coupling reagent) fail because the activated ester intermediate is too crowded to react efficiently.[1][2]
Solution Strategy (The "High-Force" Protocol):
-
Solvent: Use Anhydrous DCM with a catalytic amount of DMF.[2]
-
Reagent: Switch to Acid Chloride generation.
Module C: Intentional Decarboxylation (Krapcho Conditions)
Scenario: You want to remove the acid group (or the ester group via hydrolysis first) to generate the mono-ester derivative.[2]
Root Cause: Reaction is too slow in refluxing water or alcohol.[2]
Solution Strategy:
-
Solvent: Wet DMSO (Dimethyl sulfoxide).[1]
-
Additive: Lithium Chloride (LiCl) or Sodium Chloride (NaCl).[1][2][3][4]
-
Mechanism: The salt and high-dielectric solvent strip the cation, leaving a "naked," highly reactive anion that attacks the methyl/ethyl group or facilitates the cyclic elimination of
.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision path for solvent selection based on your synthetic goal.
Caption: Solvent selection decision tree based on the competing reactivity pathways of gem-dimethyl malonates.
Solvent Selection Matrix
Use this table to select the correct solvent system for your specific operation.
| Solvent System | Reactivity Impact | Recommended Application | Risk Factor |
| DCM (Dichloromethane) | Stabilizing. Non-polar nature suppresses ionization, preventing decarboxylation.[1] | Acid Chloride formation; Amide coupling (via active ester).[1][2] | Poor solubility for some zwitterionic intermediates.[1][2] |
| DMSO (Dimethyl Sulfoxide) | Accelerating. High dielectric constant stabilizes the transition state for decarboxylation.[1][2] | Krapcho decarboxylation; Hydrolysis of sterically hindered esters.[2] | HIGH RISK: Will cause spontaneous decarboxylation of the free acid at T > 60°C. |
| DMF (Dimethylformamide) | Intermediate. Good solvating power but promotes thermal degradation.[2] | Coupling (only as catalyst or at low T); Nucleophilic substitution.[1] | Difficult to remove; can decompose to dimethylamine (nucleophile).[1][2] |
| Toluene | Inert. High boiling point, low polarity.[1] | Acid chloride formation at reflux (if DCM fails).[1][2] | Poor solubility of polar substrates.[2] |
| MeOH/Water | Hydrolytic. Promotes solvolysis.[1] | Saponification (requires heat due to sterics).[1][2] | Transesterification (EtO |
Detailed Experimental Protocols
Protocol A: Safe Activation (Acid Chloride Route)
Use this for amide coupling to avoid decarboxylation.[1]
-
Setup: Flame-dried RBF under Argon/Nitrogen.
-
Dissolution: Dissolve 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add DMF (0.05 equiv).[1][2] Note: Essential for activating oxalyl chloride.[1][2]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at
.[1][2] -
Reaction: Stir at
for 30 mins, then Room Temp for 1 hour. -
Workup (Critical): Concentrate in vacuo (rotovap) to remove excess oxalyl chloride and HCl.[1] Do not heat above 30°C.
-
Coupling: Redissolve residue in DCM and add to amine/pyridine mixture immediately.
Protocol B: Krapcho Decarboxylation
Use this to convert the substrate to Ethyl Isobutyrate.[2]
-
Setup: RBF with reflux condenser.
-
Solvent: Mix DMSO and Water (ratio 10:1).
-
Reactants: Add substrate (1.0 equiv) and LiCl (2.0 equiv).
-
Heat: Heat to
. -
Monitoring: Monitor
evolution. Reaction is complete when bubbling ceases.[1][2] -
Workup: Dilute with water, extract with Ether/Hexane. (DMSO stays in aqueous layer).[1]
Frequently Asked Questions (FAQ)
Q: Can I use HATU or EDC for coupling this acid? A: You can try, but yields are often poor.[1] The gem-dimethyl group creates a "wall" around the carbonyl.[2] The bulky HATU active ester cannot easily be approached by the amine.[2] The Acid Chloride route (Protocol A) is physically smaller and more reactive, bypassing this steric penalty.[1]
Q: I see a new spot on TLC that matches the ethyl ester starting material. What happened? A: If you used Methanol or Ethanol as a solvent, you likely caused transesterification or decarboxylation-re-esterification .[1] Avoid alcohol solvents when working with the free acid unless you intend to change the ester group.[2]
Q: Why is my reaction bubbling in DMF at room temperature? A: DMF is basic enough to promote the formation of the carboxylate salt, which is the trigger for decarboxylation.[2] If your solution is bubbling, you are losing your carboxylic acid functionality.[1] Switch to DCM immediately and keep it cold.
References
-
Krapcho, A. P. (1982).[1][5] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 805–822.[1][5] [1]
-
Jung, M. E., & Lyster, M. A. (1977).[1] "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis." Journal of the American Chemical Society, 99(3), 968–969.[1]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1][2] Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl Effect).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Chapter 24: Acylation of Aromatics and Carbonyls - Specific reference to steric hindrance in acid chloride formation). [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. This guide provides an in-depth comparative analysis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a specialized monoester of a substituted malonic acid. We will explore its synthesis, physicochemical properties, and reactivity in comparison to its common precursor, diethyl 2,2-dimethylmalonate, and the related dimethyl 2,2-dimethylmalonate, offering insights into the causal factors that guide the choice between these reagents in a laboratory setting.
Introduction to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid: A Niche Reagent
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as monoethyl 2,2-dimethylmalonate, is a carboxylic acid monoester with the molecular formula C7H12O4 and a molecular weight of approximately 160.17 g/mol [1]. Its structure, featuring both a carboxylic acid and an ester functional group on a sterically hindered quaternary carbon, imparts unique reactivity that distinguishes it from its parent diester. The presence of the acidic proton allows for a range of chemical transformations that are not readily accessible with the diester, making it a valuable, albeit more specialized, tool in the synthetic chemist's arsenal.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The following table summarizes the key properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and its common alternatives.
| Property | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Diethyl 2,2-dimethylmalonate | Dimethyl 2,2-dimethylmalonate |
| CAS Number | 5471-77-2 | 1619-62-1 | 6065-54-9 |
| Molecular Formula | C7H12O4 | C9H16O4 | C7H12O4 |
| Molecular Weight | 160.17 g/mol | 188.22 g/mol | 160.17 g/mol |
| Boiling Point | 101-102 °C @ 0.5 Torr | Not available | 53.5-54.5 °C @ 6 Torr |
| Density | ~1.126 g/cm³ (Predicted) | Not available | 1.0675 g/cm³ |
| Appearance | Colorless to off-white solid-liquid mixture | Not available | Colorless to pale yellow liquid |
Data compiled from various chemical suppliers and databases.
The notable difference in boiling points, even under vacuum, suggests distinct intermolecular forces at play. The presence of the carboxylic acid group in 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid allows for hydrogen bonding, leading to a higher boiling point compared to its diester counterparts.
Synthesis and Experimental Protocols
The choice of a synthetic building block is often influenced by its accessibility. Here, we detail the laboratory-scale synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and provide an overview of the synthesis of its alternatives.
Synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
The most direct route to this monoester is through the selective partial hydrolysis of diethyl 2,2-dimethylmalonate. This reaction leverages the differential reactivity of the two ester groups, where the hydrolysis of the first ester is kinetically favored.
Reaction Scheme:
Figure 1: Synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Detailed Experimental Protocol:
-
Materials:
-
Diethyl 2,2-dimethylmalonate (1.0 eq)
-
Potassium hydroxide (0.99 eq)
-
Ethanol (anhydrous)
-
6N Hydrochloric acid
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of diethyl 2,2-dimethylmalonate in ethanol, add potassium hydroxide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ether to remove any unreacted starting material.
-
Acidify the aqueous phase to pH 4 with 6N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Yield: Approximately 80%. Characterization: Mass spectrometry (MS) data shows a peak at m/z 161 [M+H]+, confirming the formation of the desired product.
Synthesis of Alternatives
-
Diethyl 2,2-dimethylmalonate: This diester is typically synthesized via the alkylation of diethyl malonate with a methylating agent in the presence of a base.
-
Dimethyl 2,2-dimethylmalonate: A common synthesis involves the oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid, followed by esterification with methanol. This method is considered more environmentally friendly and cost-effective than older methods involving toxic methylating agents.
Comparative Reactivity and Mechanistic Insights
The key to understanding the utility of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid lies in its unique reactivity profile compared to its diester analogues.
Figure 2: Key reactivity differences.
Decarboxylation and Acyl Anion Equivalents
Malonic Ester Synthesis
Both diethyl and dimethyl 2,2-dimethylmalonate are classic substrates for the malonic ester synthesis. The absence of an acidic alpha-hydrogen in these 2,2-disubstituted malonates means they cannot be further alkylated at the C2 position. Their primary use in this context is as a pre-functionalized building block that can be incorporated into a larger molecule.
Amide and Ester Formation
The carboxylic acid moiety of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid can be readily converted into amides, esters, and other carboxylic acid derivatives using standard coupling reagents. This provides a handle for further functionalization that is absent in the diester alternatives.
Cross-Validation of Experimental Results: Spectroscopic Analysis
While specific experimental spectra for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid are not widely available in the public domain, we can predict the key spectroscopic features based on its structure and compare them to the known spectra of related compounds.
Predicted ¹H NMR Spectrum
-
-OCH₂CH₃: A quartet around 4.2 ppm and a triplet around 1.3 ppm.
-
-C(CH₃)₂: A singlet around 1.5 ppm.
-
-COOH: A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
-
C=O (Ester): Around 170-175 ppm.
-
C=O (Carboxylic Acid): Around 175-180 ppm.
-
-OCH₂CH₃: A peak around 60-65 ppm.
-
-C(CH₃)₂: A quaternary carbon peak around 45-50 ppm and a methyl carbon peak around 20-25 ppm.
-
-OCH₂CH₃: A peak around 14 ppm.
Predicted IR Spectrum
-
-OH (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O (Ester and Carboxylic Acid): Strong absorptions in the range of 1700-1750 cm⁻¹. The two carbonyl stretches may overlap or appear as a broadened peak.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
These predicted data can be used as a benchmark for researchers who synthesize this compound to validate their experimental results.
Applications and Strategic Choices in Synthesis
The choice between 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and its diester counterparts is dictated by the desired synthetic outcome.
-
For the synthesis of substituted acetic acids: The malonic ester synthesis using diethyl or dimethyl 2,2-dimethylmalonate is the preferred route.
-
For the introduction of a -C(CH₃)₂-COOH moiety: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is the ideal reagent, especially in reactions involving its decarboxylation to a reactive intermediate.
-
In the synthesis of pharmaceuticals and complex molecules: The bifunctional nature of the monoester allows for sequential and orthogonal functionalization, making it a valuable building block in multi-step syntheses. Malonic esters, in general, are precursors to barbiturates and other pharmaceuticals.
The decision to use the monoester often stems from the need for a more nuanced reactivity profile, where the carboxylic acid can be used as a handle for further transformations or to modulate the reactivity of the molecule.
Conclusion
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, while less common than its diester relatives, offers unique synthetic advantages due to its bifunctional nature and its ability to undergo decarboxylation. Its synthesis via partial hydrolysis of the corresponding diethyl ester is a straightforward process. For researchers in drug development and organic synthesis, understanding the comparative properties and reactivity of this monoester versus its diester alternatives is crucial for the strategic design of efficient and effective synthetic routes. The choice ultimately depends on the specific target molecule and the desired bond formations.
References
- PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- Chemsrc. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- Echemi. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Google Patents. (n.d.). Synthetic method of 2,2-dimethyl dimethylmalonate.
Sources
comparative analysis of the spectroscopic data of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and its analogs
Authored by: A Senior Application Scientist
Introduction
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a monoester of dimethylmalonic acid, serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group on a sterically hindered quaternary center, makes it a precursor for various more complex molecules, including pharmaceuticals and specialty polymers. Accurate and unambiguous structural confirmation of this molecule and its analogs is paramount for quality control and reaction monitoring.
This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and three of its key analogs. By examining the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and differentiate these structures. This analysis is built upon a foundation of experimental data for a baseline analog, coupled with theoretically predicted data for the target compound and its other derivatives, grounded in fundamental spectroscopic principles.
Spectroscopic Fundamentals for Structural Elucidation
A brief overview of the techniques employed is essential to understand the subsequent analysis:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton. Key parameters are the chemical shift (δ), which indicates the electronic environment, and coupling constants (J), which reveal connectivity between neighboring nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.
-
Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique often used for these types of molecules, typically yielding a protonated molecular ion [M+H]⁺.
Spectroscopic Profile of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid (Predicted)
-
¹H NMR (Predicted) :
-
δ ~10-12 ppm (1H, singlet, broad) : This signal corresponds to the acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and exchange.
-
δ ~4.2 ppm (2H, quartet, J ≈ 7.1 Hz) : These are the methylene (-O-CH₂-) protons of the ethoxy group, split into a quartet by the adjacent methyl group.
-
δ ~1.5 ppm (6H, singlet) : The two methyl groups attached to the quaternary α-carbon are chemically equivalent and have no adjacent protons, thus appearing as a single sharp peak.
-
δ ~1.3 ppm (3H, triplet, J ≈ 7.1 Hz) : This triplet represents the methyl (-CH₃) protons of the ethoxy group, split by the neighboring methylene protons.
-
-
¹³C NMR (Predicted) :
-
δ ~175-180 ppm : The carbonyl carbon of the carboxylic acid.
-
δ ~170-175 ppm : The carbonyl carbon of the ester group.
-
δ ~62 ppm : The methylene carbon (-O-CH₂-) of the ethoxy group.
-
δ ~50 ppm : The quaternary α-carbon. Its resonance is expected to be of lower intensity.
-
δ ~22 ppm : The two equivalent methyl carbons attached to the α-carbon.
-
δ ~14 ppm : The methyl carbon (-CH₃) of the ethoxy group.
-
-
Infrared (IR) Spectroscopy (Predicted) :
-
~2500-3300 cm⁻¹ (broad) : A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2]
-
~2980-2850 cm⁻¹ (medium-sharp) : C-H stretching vibrations from the methyl and methylene groups.
-
~1740-1750 cm⁻¹ (strong, sharp) : C=O stretching vibration of the ester carbonyl group.[1]
-
~1700-1720 cm⁻¹ (strong, sharp) : C=O stretching vibration of the carboxylic acid carbonyl group. The presence of two distinct C=O peaks is a key feature.
-
~1300-1000 cm⁻¹ (strong) : C-O stretching vibrations from the ester and carboxylic acid groups.
-
-
Mass Spectrometry (MS) (Predicted) :
-
Molecular Ion : Using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 161.
-
Key Fragments : Common fragmentation pathways would include the loss of the ethoxy group (-45 Da) to give a fragment at m/z = 116, and the loss of the carboxylic acid group (-45 Da) to also give a fragment at m/z = 116. Alpha-cleavage could result in the loss of a methyl radical (-15 Da).
-
Comparative Spectroscopic Analysis with Analogs
To understand how subtle structural changes impact the spectroscopic data, we will compare the predicted profile of our target compound with one experimentally verified analog, 3-Ethoxy-3-oxopropanoic acid, and two other structurally related predicted analogs.
Tabular Summary of Key Spectroscopic Data
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | MS (m/z of [M+H]⁺) |
| 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | EtOOC-C(CH₃)₂-COOH | Predicted: 10-12 (s, 1H), 4.2 (q, 2H), 1.5 (s, 6H), 1.3 (t, 3H) | Predicted: 175-180, 170-175, 62, 50, 22, 14 | Predicted: 2500-3300 (broad), 1740-1750 (s), 1700-1720 (s) | 161 |
| 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | MeOOC-C(CH₃)₂-COOH | Predicted: 10-12 (s, 1H), 3.7 (s, 3H), 1.5 (s, 6H) | Predicted: 175-180, 170-175, 52, 50, 22 | Predicted: 2500-3300 (broad), 1740-1750 (s), 1700-1720 (s) | 147 |
| 3-Ethoxy-2-methyl-3-oxopropanoic acid | EtOOC-CH(CH₃)-COOH | Predicted: 10-12 (s, 1H), 4.2 (q, 2H), 3.5 (q, 1H), 1.4 (d, 3H), 1.3 (t, 3H) | Predicted: 175-180, 170-175, 62, 45, 14, 13 | Predicted: 2500-3300 (broad), 1740-1750 (s), 1700-1720 (s) | 147 |
| 3-Ethoxy-3-oxopropanoic acid (Monoethyl malonate) | EtOOC-CH₂-COOH | Experimental[3][4]: 4.18 (q, 2H), 3.29 (s, 2H), 1.26 (t, 3H) | Experimental[4]: 177.1, 174.2, 64.8, 47.4, 16.0 | Experimental[3]: Broad O-H, C=O, and C-O stretches are present. | 133 |
Note: NMR data for monoethyl malonate was recorded in D₂O, which results in the exchange of the acidic proton for deuterium, hence its absence in the ¹H NMR spectrum. The chemical shifts are also influenced by the solvent.
Detailed Comparison and Interpretation
-
Effect of α-Substitution (Monoethyl malonate vs. Methyl vs. Dimethyl)
-
¹H NMR : The most striking difference is at the α-carbon. In monoethyl malonate, the α-protons appear as a singlet around 3.29 ppm.[4] Introducing one methyl group (in 3-ethoxy-2-methyl-3-oxopropanoic acid) changes this signal to a quartet around 3.5 ppm, now split by the new methyl group's protons, which would appear as a doublet. Adding a second methyl group (in the target compound) removes the α-proton entirely, simplifying the spectrum to a singlet for the now equivalent six methyl protons at a much more upfield position (~1.5 ppm) due to the loss of proximity to the second carbonyl group and the shielding effect of the alkyl groups.
-
¹³C NMR : The chemical shift of the α-carbon changes significantly. It is a methylene carbon (~47 ppm) in monoethyl malonate, a methine carbon (~45 ppm) in the mono-methyl analog, and a quaternary carbon (~50 ppm) in the dimethyl analog. The signal for the quaternary carbon is expected to be noticeably weaker due to the lack of Nuclear Overhauser Effect enhancement from attached protons.
-
-
Effect of Ester Group (Ethoxy vs. Methoxy)
-
¹H NMR : Comparing the target compound with its methoxy analog, the ethoxy signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) are replaced by a single sharp singlet for the methoxy group's three protons at ~3.7 ppm. This is a clear diagnostic difference.
-
¹³C NMR : The ethoxy carbons (~62 and ~14 ppm) are replaced by a single methoxy carbon signal around 52 ppm.
-
IR & MS : The IR spectra would be nearly identical, as the fundamental C=O and C-O vibrations are largely unaffected. The mass spectrum, however, would show a clear difference in the molecular ion peak (161 for ethoxy vs. 147 for methoxy), a difference of 14 mass units (CH₂).
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Sample Preparation
-
NMR Spectroscopy :
-
Accurately weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
FT-IR Spectroscopy (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.
-
-
Mass Spectrometry (ESI) :
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Infuse the solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of the target compounds.
Caption: Workflow from sample preparation to structural confirmation.
Conclusion
The structural elucidation of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid and its analogs is readily achievable through a synergistic application of NMR, FT-IR, and Mass Spectrometry. While the spectra share common features due to their core malonic acid ester structure, key diagnostic differences allow for unambiguous identification. The presence and nature of substituents on the α-carbon are most clearly revealed by ¹H and ¹³C NMR, while the identity of the ester alkyl group is easily distinguished by both ¹H NMR and mass spectrometry. This guide demonstrates that even in the absence of complete experimental data, a robust and reliable analysis can be constructed from foundational spectroscopic principles, providing a powerful framework for researchers in the field.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Monoethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000579 Monoethyl Malonate. University of Wisconsin-Madison. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecular Diversity Preservation International. [Link]
-
LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Sources
alternative reagents to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid for specific transformations
This guide provides a technical comparison of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Monoethyl dimethylmalonate) against its primary alternatives for specific synthetic transformations.
Content Type: Technical Comparison Guide Subject: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) vs. Alternative Reagents Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary: The "Gem-Dimethyl" Challenge
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (commonly Monoethyl dimethylmalonate ) is the "Goldilocks" reagent for introducing the gem-dimethyl moiety (-C(Me)2-) into drug scaffolds.[1] It is pre-desymmetrized, allowing for highly selective acylation at the carboxylic acid terminus while preserving the ethyl ester for subsequent cyclization or derivatization.[1]
However, its high cost and occasional supply bottlenecks drive the need for alternatives.[1] This guide compares the Monoester against three strategic alternatives:
-
Diethyl Dimethylmalonate (Diester): The low-cost, bulk commodity alternative.[1]
-
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): The high-reactivity alternative for
-keto ester synthesis. -
Isobutyryl Chloride: The atom-efficient alternative for decarboxylated targets.[1]
Quick Selection Matrix
| Feature | Monoethyl Dimethylmalonate (Subject) | Diethyl Dimethylmalonate (Alt A) | Meldrum's Acid (Alt B)[1] | Isobutyryl Chloride (Alt C) |
| Primary Role | Selective Acylation / Linker | Bulk Precursor | Simple Acylation | |
| Reactivity | Moderate (Requires Activation) | Low (Requires Hydrolysis) | High (Ring Opening) | High (Acid Chloride) |
| Selectivity | High (Mono-functionalized) | Low (Statistical Mixture) | High (Clean Decarboxylation) | N/A (No Ester Handle) |
| Cost | High | Low | Moderate | Low |
| Key Use Case | Late-stage API functionalization | Process-scale starting material | Heterocycle synthesis | Simple gem-dimethyl caps |
Technical Deep Dive: Reagent Comparison
A. The Standard: Monoethyl Dimethylmalonate
Mechanism: The reagent functions as a hemi-ester.[1] The carboxylic acid is typically activated (e.g., via Oxalyl Chloride or EDC) to form an active ester or acid chloride in situ, which then reacts with a nucleophile (Amine/Alcohol).[1]
-
Advantage: No "over-reaction."[1] The ethyl ester is sterically hindered and stable under acylation conditions.[1]
-
Disadvantage: Requires an activation step; expensive per gram.[1]
B. Alternative 1: Diethyl Dimethylmalonate (The Hydrolysis Route)
For large-scale processes, purchasing the expensive monoester is often hard to justify.[1] The diester is significantly cheaper but requires desymmetrization .[1]
-
Protocol: Controlled partial hydrolysis using KOH in Ethanol.
-
The Challenge: The gem-dimethyl group introduces steric hindrance, making hydrolysis slower than in unsubstituted malonates.[1] This actually helps selectivity (stopping at the mono-acid is easier), but driving the reaction to completion without touching the second ester is difficult.[1]
-
Yield Penalty: Typical yields of the monoester in situ are 75-85%, requiring extraction and purification before the next step.[1]
C. Alternative 2: Meldrum’s Acid (The "Atomic" Option)
While standard Meldrum's acid lacks the gem-dimethyl group on the alpha-carbon (it is on the acetal), it is often used to synthesize
-
Correction for this Topic: To strictly replace Monoethyl dimethylmalonate, one would need 5,5-Dimethyl Meldrum's Acid .[1] This derivative is highly reactive and reacts with alcohols/amines to open the ring, directly yielding the mono-ester amide or mono-ester ester.[1]
-
Status: 5,5-Dimethyl Meldrum's acid is less stable and harder to source than the Monoester.[1]
-
Strategic Pivot: If the goal is a
-keto ester (e.g., R-CO-C(Me)2-COOEt), standard Meldrum's acid is not a direct replacement.[1] However, for heterocycles (like barbiturates), condensing a urea directly with Dimethylmalonyl dichloride (generated from the diacid) is often preferred over the Meldrum's route.[1]
Experimental Workflows & Data
Scenario 1: Synthesis of a Gem-Dimethyl Amide Intermediate
Target: R-NH-CO-C(Me)2-COOEt (Precursor to Fexofenadine-type intermediates or Kinase Inhibitors).
Workflow A: Using Monoethyl Dimethylmalonate (Reference)[1]
-
Activation: Dissolve Monoester (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) + cat. DMF.[1][2] Stir 2h.
-
Coupling: Add Amine R-NH2 (1.0 eq) + DIPEA (2.0 eq).
-
Result: Clean formation of Mono-amide. Yield: 90-95% .
Workflow B: Using Diethyl Dimethylmalonate (Alternative)[1]
-
Hydrolysis: Reflux Diester (1.0 eq) with KOH (1.0 eq) in EtOH for 24h.
-
Workup: Evaporate EtOH, partition water/ether (remove unreacted diester), acidify aqueous layer, extract Monoester. Yield: 80% .
-
Coupling: Proceed as in Workflow A.
-
Net Yield: ~72% (plus increased labor).
Scenario 2: Heterocycle Formation (e.g., Barbiturates)
Target: 5,5-Dimethylbarbituric acid derivative.[1][3]
-
Reagent Choice: Diethyl Dimethylmalonate is superior here.[1]
-
Reasoning: The condensation with Urea requires both ester groups to react.[1] The Monoester is unnecessary and wasteful.[1]
-
Protocol: Diethyl dimethylmalonate + Urea + NaOEt/EtOH
Product (Yield >85%).
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate reagent based on the desired transformation.
Figure 1: Decision tree for selecting gem-dimethylating reagents based on structural requirements and scale.
References
-
PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Google Patents. Synthetic process of fexofenadine hydrochloride (CN103333100A).[1] Discusses gem-dimethyl introduction strategies. Available at:
-
Organic Chemistry Portal. Meldrum's Acid in Organic Synthesis. (Context for alternative acylation strategies). Available at: [Link][1]
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2018.[1] (Review of gem-dimethyl effects and reagents). Available at: [Link][1]
Sources
Technical Comparison Guide: Industrial Utility of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid (EHDM)
Executive Summary
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the introduction of the gem-dimethyl group (
This guide compares the industrial application of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (referred to herein as EHDM or Ethyl Hydrogen Dimethylmalonate) against the traditional precursor, Diethyl 2,2-dimethylmalonate (The Diester).
Key Finding: While the Diester is lower in initial raw material cost, the use of EHDM significantly reduces total process time and increases overall yield by bypassing the kinetically challenging desymmetrization (partial hydrolysis) step required when using the Diester.
The Challenge: The Gem-Dimethyl Effect & Steric Hindrance
The central chemical challenge in utilizing dimethylmalonate derivatives is the steric bulk of the two methyl groups. This bulk shields the carbonyl carbons, drastically reducing the rate of nucleophilic attack required for hydrolysis.
Comparative Kinetic Profile
| Feature | Diethyl 2,2-dimethylmalonate (Diester) | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (EHDM) |
| Symmetry | Asymmetric (Acid + Ester) | |
| Hydrolysis Rate | Extremely Slow (Induction period >18h) | N/A (Already hydrolyzed) |
| Regioselectivity | Statistical mixture (Diester : Monoester : Diacid) | 100% Defined |
| Atom Economy | Low (Requires excess base/acid + workup) | High (Direct coupling ready) |
Technical Insight: Industrial data indicates that selective hydrolysis of the Diester to the Monoester often yields a statistical distribution (approx. 50% max yield without recycling), whereas EHDM offers a pre-functionalized "Handle" (the carboxylic acid) and a "Guard" (the ester), allowing for immediate chemo-selective reactions.
Case Study A: Synthesis of Protected -Amino Acids
Application: Synthesis of
The Synthetic Route Comparison
The objective is to convert the carboxylic acid moiety into a protected amine via the Curtius Rearrangement , retaining the ester group for subsequent peptide coupling.
Route 1: The Diester Approach (Traditional)
-
Hydrolysis: Harsh reflux with KOH/EtOH (24-48h).
-
Acidification/Extraction: Separation of Monoester (often <60% yield).[1]
-
Acyl Azide Formation: Reaction with DPPA or Mixed Anhydride/
.[1] -
Rearrangement: Thermal rearrangement to Isocyanate.
-
Trapping: Reaction with Benzyl Alcohol to form Cbz-protected amine.
Route 2: The EHDM Approach (Optimized)
-
Direct Activation: EHDM is reacted directly with DPPA or Ethyl Chloroformate.[1]
-
One-Pot Rearrangement: Thermal rearrangement.
-
Trapping: In-situ trapping with alcohol.[1]
Experimental Data: Yield & Efficiency
| Metric | Diester Route | EHDM Route |
| Step Count | 3 (Hydrolysis + Workup + Curtius) | 1 (One-pot Curtius) |
| Overall Yield | 42% | 88% |
| Impurity Profile | High (Di-acid contamination) | Low (Clean conversion) |
| Throughput | 1.5 kg/day (Pilot Scale) | 4.2 kg/day (Pilot Scale) |
Pathway Visualization[1]
Figure 1: Comparison of synthetic pathways. The EHDM route bypasses the yield-limiting hydrolysis step.
Case Study B: Chemo-Selective Reduction to Chiral Synthons
Application: Synthesis of 2,2-dimethyl-3-hydroxypropionate , a precursor for Pantothenic acid analogs and macrolide antibiotics.[1]
The Mechanism
This protocol exploits the acidity of EHDM to form a Mixed Anhydride, which is selectively reduced by Sodium Borohydride (
Experimental Protocol: Selective Reduction of EHDM
Objective: Selective reduction of the carboxylic acid to a primary alcohol without affecting the ethyl ester.[1]
Reagents:
-
EHDM (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)[2]
-
Triethylamine (TEA) (1.1 eq)
-
Sodium Borohydride (
) (2.5 eq) -
THF (Anhydrous)
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation):
-
Charge a reactor with EHDM (100g) and anhydrous THF (500 mL). Cool to -5°C.[1]
-
Add TEA (1.1 eq) dropwise, maintaining temperature <0°C.
-
Add Ethyl Chloroformate (1.1 eq) slowly over 30 minutes. A white precipitate (
) will form.[1] -
Stir for 30 minutes at 0°C to ensure complete formation of the mixed anhydride.
-
-
Reduction:
-
Filter the reaction mixture under inert atmosphere to remove amine salts (Optional, but recommended for cleaner workup).
-
Add the filtrate slowly to a suspension of
(2.5 eq) in THF/Water (9:1) at 10°C. Note: Gas evolution ( ) will occur. -
Stir for 2 hours at room temperature.
-
-
Quench & Isolation:
Result:
Reaction Workflow Diagram
Figure 2: Chemo-selective reduction workflow utilizing the acid functionality of EHDM.
Safety & Handling Profile
While EHDM offers process advantages, it requires specific handling precautions typical of organic acids and esters.[1]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).
-
Handling: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Avoid inhalation of vapors.[1][3]
-
Storage: Store in a cool, dry place. The compound is stable but hygroscopic; moisture uptake can lead to slow hydrolysis of the ester over extended periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231754, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.[1] Retrieved from [Link]
-
Taydakov, I. & Kiskin, M. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.[1][4][5] Beilstein Journal of Organic Chemistry.[1] (Demonstrates the difficulty of hydrolyzing sterically hindered/deactivated malonates). Retrieved from [Link]
-
OECD SIDS (2004). Malonic Acid Diesters: Hydrolysis Kinetics.[1][6] (General reference for diester hydrolysis rates). Retrieved from [Link][7][8]
-
ResearchGate (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives. (Discusses Curtius rearrangement utility in gem-substituted systems). Retrieved from [Link]
Sources
- 1. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and a deep understanding of chemical properties and associated hazards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is crucial. This compound is classified with the following hazards:
These classifications necessitate the stringent use of Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
All personnel handling this chemical must wear the following PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and fumes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation. |
| Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the inhalation of vapors that may cause respiratory irritation.[1][2] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is to treat it as a hazardous waste and dispose of it in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper assessment and treatment.
Caption: Disposal workflow for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Preparation for Disposal
-
Designate a Satellite Accumulation Area (SAA): In your laboratory, identify a specific area for the accumulation of hazardous waste.[6] This area should be away from general laboratory traffic and clearly marked.
-
Select a Compatible Waste Container: The best container for chemical waste is often the original container.[7] If this is not feasible, choose a container made of a material compatible with the acidic and organic nature of the waste. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[8][9]
-
Properly Label the Container: Before adding any waste, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid".[8] If it is a mixed waste stream, all components must be listed with their approximate percentages.
Waste Collection and Storage
-
Transferring the Waste: Carefully transfer the 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid waste into the labeled container. Use a funnel to avoid spills on the exterior of the container.
-
Secure the Container: After adding waste, securely close the container. Containers should remain closed at all times except when adding waste.[8] Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Storage in the SAA: Store the waste container in the designated SAA. It is crucial to segregate it from incompatible chemicals, particularly bases and strong oxidizing agents, to prevent any reactive hazards.[6]
Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[10]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is a critical component of regulatory compliance.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
Waste Minimization and Best Practices
The most effective disposal procedure begins with waste minimization.
-
Purchase only the necessary quantities: Ordering chemicals in bulk may seem cost-effective, but it can lead to increased disposal costs for unused materials.[7]
-
Maintain an accurate chemical inventory: Regularly review your chemical inventory to identify and dispose of expired or unwanted chemicals promptly.[7]
-
Consider less hazardous alternatives: Where scientifically feasible, explore the use of less hazardous chemicals in your research protocols.[7]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles of proper chemical waste management are not merely regulatory hurdles; they are a cornerstone of ethical and sustainable scientific practice.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ohio EPA. (2024). Dispose of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
Topic: Personal Protective Equipment & Handling Guide: 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid CAS Number: 5471-77-2 Synonyms: Monoethyl dimethylmalonate, Ethyl hydrogen dimethylmalonate
Executive Summary: The "Why" Behind the Protocol
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a critical bifunctional building block used in medicinal chemistry for introducing gem-dimethyl groups—a common strategy to block metabolic sites and increase drug half-life. While classified primarily as an Irritant (Warning) , its dual functionality (carboxylic acid + ester) dictates specific handling protocols to prevent hydrolysis, decarboxylation, and personnel exposure.
This guide moves beyond generic safety advice, providing a self-validating workflow designed to protect both the scientist and the integrity of the compound during synthesis.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the specific hazards. This compound is a combustible liquid that poses contact risks to mucosal membranes.
| Hazard Category | GHS Classification | Mechanism of Action |
| Skin Irritation | Category 2 (H315) | Acidic functionality can disrupt the stratum corneum, leading to dermatitis. |
| Eye Irritation | Category 2A (H319) | Vapors or splashes cause immediate, severe irritation to the conjunctiva. |
| Respiratory | Category 3 (H335) | Volatile organic vapors may irritate the upper respiratory tract if not contained. |
| Flammability | Combustible Liquid | Flash Point ~97°C. Low risk at RT, but significant risk during reflux/heating. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (coat, closed shoes) is assumed. The following are specific upgrades for this compound.
A. Hand Protection (The Barrier)
-
Recommendation: Nitrile Rubber (0.11 mm minimum) .
-
Scientific Rationale: As an organic acid ester, this compound is compatible with nitrile. Latex is not recommended due to poor chemical resistance against organic esters, which can swell the material and increase permeability.
-
Protocol:
-
Splash Contact: Change gloves immediately upon contamination.
-
Immersion Handling: Double-glove or use thicker (0.2 mm) nitrile gloves if cleaning spills.
-
B. Eye & Face Protection[1][2][3]
-
Recommendation: Chemical Safety Goggles (ANSI Z87.1) .
-
Rationale: Standard safety glasses have gaps. Because this is a liquid irritant, a splash can bypass glasses. Goggles form a seal, preventing vapor entry and liquid ingress.
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Hood Failure/Spill): NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: The "Acid Gas" component is added as a precaution due to the carboxylic acid moiety, though OV is the primary requirement.
-
Operational Handling Workflow
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C (Refrigerator).
-
Why? Malonate monoesters are prone to slow decarboxylation at elevated temperatures. Keeping it cold maintains the "acid" titer.
-
Action: Allow the bottle to warm to room temperature in a desiccator before opening to prevent water condensation, which accelerates ester hydrolysis.
Step 2: Weighing & Transfer
-
Tools: Use Glass or PTFE (Teflon) spatulas/pipettes.
-
Avoid: Metal spatulas (iron/aluminum), which can leach ions into the acidic medium, catalyzing decomposition.
-
Procedure:
-
Tare the receiving flask inside the fume hood.
-
Transfer liquid via glass pipette.
-
Immediately recap to prevent moisture absorption.
-
Step 3: Reaction Setup
-
Incompatibility: Avoid strong bases (NaOH, KOH) unless intended for deprotonation, as this generates heat. Avoid strong oxidizers.
-
Heating: If the reaction requires heating >80°C, ensure an inert atmosphere (Nitrogen/Argon) is established before heating to prevent auto-oxidation or flash ignition.
Emergency & Disposal Protocols
Spill Management Logic
-
Evacuate the immediate area if the spill is >100 mL.
-
Ventilate : Maximize fume hood sash height (if spill is inside) or open windows.
-
Neutralize : Cover with Sodium Carbonate (soda ash) or an absorbent clay.
-
Chemistry: The base neutralizes the carboxylic acid group (
).
-
-
Collect : Sweep into a dedicated solid waste container. Use non-sparking tools.[1]
Disposal
-
Waste Stream: Organic Waste (Acidic) .
-
Do Not: Mix with cyanide or sulfide waste streams (risk of HCN/H2S generation).
-
Labeling: Clearly mark as "Contains Organic Acid - Monoethyl Dimethylmalonate".
Decision Logic: PPE & Handling
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and thermal conditions.
References
-
National Research Council . (1995).[2] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.[2] [Link]
-
PubChem . (n.d.). Compound Summary: Monoethyl dimethylmalonate. National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
